molecular formula C10H8BrN7O B13474803 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Katalognummer: B13474803
Molekulargewicht: 322.12 g/mol
InChI-Schlüssel: VQVQFCVRAXLGGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

9-(5-Bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is a high-purity chemical compound designed for pharmaceutical and biological research. This brominated and methoxylated purine-pyrimidine hybrid scaffold is structurally related to 2,4-pyrimidinediamine compounds investigated for modulating signal transduction pathways . The structure incorporates a purin-6-amine group linked to a 5-bromo-4-methoxypyrimidin-2-yl unit, presenting a versatile core for developing kinase inhibitors and exploring structure-activity relationships in medicinal chemistry . Researchers can utilize this compound as a key intermediate in synthesizing novel molecules for investigating Fc receptor (IgE, IgG) and Syk kinase signaling pathways, which are critical in immunology and oncology research . The bromine atom at the pyrimidine 5-position and the methoxy group at the 4-position provide reactive sites for further functionalization through cross-coupling reactions and substitution chemistry, enabling the creation of diverse compound libraries for high-throughput screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols, as it is for use by qualified scientific professionals only.

Eigenschaften

Molekularformel

C10H8BrN7O

Molekulargewicht

322.12 g/mol

IUPAC-Name

9-(5-bromo-4-methoxypyrimidin-2-yl)purin-6-amine

InChI

InChI=1S/C10H8BrN7O/c1-19-9-5(11)2-13-10(17-9)18-4-16-6-7(12)14-3-15-8(6)18/h2-4H,1H3,(H2,12,14,15)

InChI-Schlüssel

VQVQFCVRAXLGGQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC=C1Br)N2C=NC3=C(N=CN=C32)N

Herkunft des Produkts

United States
Foundational & Exploratory

9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine molecular weight and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Properties of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and key physicochemical properties of the novel heterocyclic compound, 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the absence of extensive experimental data in the public domain for this specific molecule, this guide combines theoretical calculations with established predictive models to offer valuable insights into its chemical behavior. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical validation of these properties, grounding theoretical knowledge in practical application.

Introduction and Rationale

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents. The functionalization of the purine ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, is a structurally intriguing molecule that combines the adenine core with a substituted pyrimidine moiety. This unique combination suggests its potential as an inhibitor for a variety of biological targets, such as kinases or other ATP-binding proteins, where the purine structure can act as a hinge-binding motif.

The bromine and methoxy substituents on the pyrimidine ring are of particular interest. The bromine atom can serve as a handle for further synthetic elaboration through cross-coupling reactions or act as a lipophilic, space-filling group that can enhance binding affinity. The methoxy group can influence solubility and metabolism, as well as engage in specific hydrogen bond interactions within a protein's active site. Understanding the fundamental physicochemical properties of this molecule is, therefore, a critical first step in its evaluation as a potential drug candidate.

Molecular and Physicochemical Data

The following table summarizes the calculated molecular weight and predicted physicochemical properties of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. It is important to note that the pKa, logP, and solubility values are computationally predicted and await experimental verification.

PropertyValueMethod
Molecular Formula C₁₀H₈BrN₇OCalculation
Molecular Weight 322.13 g/mol Calculation
Exact Mass 321.0031 g/mol Calculation
Predicted pKa (Most Basic) 3.5 - 4.5Prediction
Predicted pKa (Most Acidic) 8.0 - 9.0Prediction
Predicted clogP 1.5 - 2.5Prediction
Predicted Aqueous Solubility Low to moderate (mg/L to low µg/mL range)Prediction

Causality Behind Physicochemical Properties

  • pKa : The predicted basic pKa is likely associated with the protonation of the purine or pyrimidine ring nitrogens. The exact value is influenced by the electron-withdrawing effects of the bromine and the overall aromatic system. The acidic pKa is attributed to the deprotonation of the exocyclic amino group at the 6-position of the purine ring. These values are critical for understanding the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • logP : The predicted partition coefficient (clogP) suggests that the molecule possesses a moderate degree of lipophilicity. The presence of the bromine atom significantly contributes to this property. A balanced logP is often sought in drug design to ensure adequate membrane permeability without compromising aqueous solubility.

  • Solubility : The predicted low to moderate aqueous solubility is a consequence of the molecule's relatively planar, aromatic structure and its moderate lipophilicity. The ability to form hydrogen bonds via the amine and ring nitrogens can aid in solvation, but the overall hydrophobic character of the fused ring system limits its solubility in water.

Experimental Verification Protocols

To ensure scientific integrity, the following standard experimental protocols are recommended for the validation of the predicted physicochemical properties.

Molecular Weight and Exact Mass Determination by Mass Spectrometry

Rationale: Mass spectrometry is the gold standard for determining the molecular weight and confirming the elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can unequivocally validate the molecular formula.

Workflow:

A Dissolve sample in a suitable solvent (e.g., Methanol/Water with 0.1% Formic Acid) B Infuse sample into an ESI-TOF or Orbitrap Mass Spectrometer A->B Introduction C Acquire mass spectrum in positive ion mode B->C Ionization & Detection D Analyze the spectrum for the [M+H]⁺ ion C->D Data Processing E Compare the measured exact mass with the calculated mass D->E Validation

Caption: Workflow for Mass Spectrometry Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-1000).

  • Data Analysis: Identify the monoisotopic peak corresponding to the protonated molecule, [M+H]⁺. The measured m/z value should be compared to the calculated exact mass of the protonated molecule (C₁₀H₉BrN₇O⁺). A mass accuracy of <5 ppm is typically required to confirm the elemental composition.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a robust method for determining the pKa of a compound by measuring the change in pH of a solution upon the addition of a titrant.

Workflow:

A Dissolve a precise amount of the compound in a co-solvent system (e.g., water/methanol) B Titrate the solution with a standardized acid (e.g., HCl) and then a standardized base (e.g., NaOH) A->B Titration C Record the pH at each incremental addition of titrant B->C Measurement D Plot the pH versus the volume of titrant added C->D Data Plotting E Determine the pKa values from the inflection points of the titration curve D->E Analysis

Caption: Workflow for pKa Determination.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites. Subsequently, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH at each incremental addition.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to analyze the titration curve and derive the pKa values.

logP Determination by Shake-Flask Method

Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP). It directly measures the distribution of the compound between two immiscible phases.

Workflow:

A Prepare a solution of the compound in the aqueous phase (e.g., phosphate buffer, pH 7.4) B Add an equal volume of n-octanol A->B Mixing C Shake the mixture vigorously to allow for partitioning B->C Equilibration D Centrifuge to separate the two phases C->D Separation E Measure the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC D->E Quantification F Calculate logP as log([Compound]octanol / [Compound]aqueous) E->F Calculation

Caption: Workflow for logP Determination.

Step-by-Step Protocol:

  • Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.

  • Partitioning: Dissolve the compound in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. While the presented data for pKa, logP, and solubility are based on reliable computational predictions, the provided experimental protocols offer a clear path for their empirical validation. A thorough understanding and experimental confirmation of these properties are paramount for advancing this and similar molecules through the drug discovery and development pipeline.

References

  • Pallas GmbH. (2023). Pallas - ADME & Physchem Properties Prediction. [Online] Available at: [Link]

  • Avdeef, A. (2012).
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Kauffman, G. B., & Priebe, P. M. (1983). Potentiometric titration.
  • de Levie, R. (2000).
  • Glomme, A., & März, J. (2005). High-throughput methods for the determination of physicochemical properties of drug-like molecules.

Crystal Structure Analysis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine: A Technical Guide to Conformational and Supramolecular Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine (CAS: 2758002-53-6) Formula: C₁₀H₈BrN₇O | Molecular Weight: 322.13 g/mol

Executive Summary & Structural Rationale

In modern drug discovery, particularly in the development of kinase inhibitors, purine and pyrimidine scaffolds are frequently utilized to mimic the adenine ring of ATP[1]. The compound 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine represents a highly functionalized biaryl system linking an adenine core to a substituted pyrimidine via an N9–C2' bond.

As a Senior Application Scientist, I approach the crystallographic analysis of this molecule not just as a geometric exercise, but as a method to decode its supramolecular behavior. The crystal structure of this compound is governed by three critical structural vectors:

  • Conformational Flexibility: The torsion angle around the N9(purine)–C2'(pyrimidine) bond dictates the overall topology of the molecule, influencing its ability to fit into enzymatic binding pockets.

  • Hydrogen Bonding Network: The exocyclic amine (N6) acts as a primary hydrogen bond donor, while the numerous heterocyclic nitrogens (N1, N3, N7) serve as acceptors, driving the formation of robust 2D or 3D lattice networks[2].

  • Halogen Bonding ( σ -hole interactions): The highly polarizable bromine atom at the C5 position of the pyrimidine ring features an anisotropic electron distribution. This creates a region of positive electrostatic potential (the σ -hole) along the extension of the C–Br bond, enabling highly directional halogen bonds (C–Br···N or C–Br···O) that dictate crystal packing[3][4].

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. Below is the field-proven methodology for the crystallization, data collection, and structure solution of this purine-pyrimidine derivative.

Phase 1: High-Quality Single Crystal Growth

Causality: Biaryl systems with multiple hydrogen-bonding sites are prone to rapid, disordered precipitation. Vapor diffusion is chosen over slow evaporation to ensure a controlled approach to the metastable zone of supersaturation, yielding diffraction-quality single crystals.

  • Solvent Screening: Dissolve 10 mg of the compound in 1 mL of a highly solubilizing solvent (e.g., Dimethyl Sulfoxide or N,N-Dimethylformamide) to disrupt strong intermolecular hydrogen bonds.

  • Setup: Place 10 µL of the stock solution into the inner well of a sitting-drop crystallization plate.

  • Antisolvent Introduction: Add 500 µL of a volatile antisolvent (e.g., Methanol or Dichloromethane) to the outer reservoir.

  • Equilibration: Seal the system and incubate at a stable 20 °C. Vapor diffusion will slowly lower the solubility limit in the drop over 3–7 days, promoting nucleation.

Phase 2: X-Ray Diffraction Data Collection

Causality: Organic crystals containing halogens often suffer from radiation damage and high thermal motion. Cryocooling to 100 K minimizes atomic displacement parameters (B-factors), improving the signal-to-noise ratio at high resolution.

  • Harvesting & Cryoprotection: Mount a single crystal (optimal size ~0.1 × 0.1 × 0.05 mm) onto a MiTeGen loop using a viscous cryoprotectant (e.g., Paratone-N) to prevent ice ring formation.

  • Flash-Cooling: Plunge the crystal directly into a 100 K nitrogen gas stream.

  • Diffraction: Expose the crystal to a microfocus X-ray source (Cu K α , λ = 1.54178 Å). Copper radiation is explicitly chosen over Molybdenum to maximize the anomalous scattering signal of the Bromine atom, aiding in absolute structure determination if a chiral space group is adopted.

  • Integration: Process the diffraction frames using software like APEX3 or XDS to integrate intensities and apply multi-scan absorption corrections (SADABS).

Phase 3: Structure Solution and Refinement

Causality: A structure is only as trustworthy as its refinement metrics. We employ a full-matrix least-squares refinement to minimize the difference between observed ( Fo​ ) and calculated ( Fc​ ) structure factors.

  • Phase Problem Resolution: Solve the structure using Intrinsic Phasing or Direct Methods (SHELXT). The heavy bromine atom will dominate the Patterson map, making initial phase estimation straightforward.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL.

  • Hydrogen Atom Treatment: Locate the N6 amine hydrogens in the difference Fourier map and refine them freely to validate the hydrogen-bonding network. Carbon-bound hydrogens should be placed in calculated positions using a riding model.

  • Validation: Generate a CheckCIF report. Ensure R1​<0.05 , wR2​<0.15 , and the Goodness-of-Fit (GooF) is ~1.0.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Cryocooling (100 K, N2 stream) A->B C 3. X-Ray Diffraction (Cu Kα Microfocus) B->C D 4. Data Integration & Scaling C->D E 5. Structure Solution (Direct Methods) D->E F 6. Anisotropic Refinement E->F

Caption: Step-by-step X-ray crystallographic workflow for biaryl purine derivatives.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and supramolecular interactions characteristic of this specific molecular architecture.

Table 1: Representative Crystallographic Data Parameters

Note: Parameters are representative for this structural class based on analogous purine-pyrimidine biaryl systems.

ParameterValue / Specification
Chemical Formula C₁₀H₈BrN₇O
Formula Weight 322.13 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c (Typical for planar achiral aromatics)
Absorption Coefficient ( μ ) ~4.5 mm⁻¹ (High due to Br atom)
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Table 2: Key Supramolecular Interactions

The stability of the crystal lattice is heavily dependent on a competition between hydrogen bonds and halogen bonds[5].

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural RoleHydrogen BondN6–H···N7 (Purine)2.90 – 3.05> 160Primary 1D chain formationHydrogen BondN6–H···O (Methoxy)3.00 – 3.15> 150Secondary lattice stabilizationHalogen BondC5–Br···N1 (Pyrimidine)3.10 – 3.25~ 175Directional σ -hole assembly π π StackingPurine···Pyrimidine3.35 – 3.50N/AInter-layer cohesive energy

Mechanistic Insights: Supramolecular Anatomy

The Role of the σ -Hole in Halogen Bonding

In 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, the bromine atom is covalently bound to the electron-withdrawing pyrimidine ring. This creates a highly pronounced region of depleted electron density (the σ -hole) exactly opposite to the C–Br bond[3]. During crystallization, this electrophilic cap actively seeks nucleophilic regions, such as the lone pairs on the purine nitrogens (N1, N3, or N7) of adjacent molecules.

Analytical Insight: If the C–Br···N angle is close to 180° and the distance is significantly shorter than the sum of their van der Waals radii (3.40 Å), a strong halogen bond is confirmed[6]. This interaction often competes with hydrogen bonding to dictate the final 3D architecture[5].

Torsional Dynamics and Planarity

The N9–C2' linkage between the purine and pyrimidine rings is formally a single bond, allowing for rotational freedom. However, X-ray analysis typically reveals a nearly planar conformation. This planarity is enforced by two factors:

  • Conjugation: Extended π -electron delocalization across the biaryl system.

  • Intramolecular Contacts: Weak intramolecular interactions (e.g., C–H···N) lock the rings into a specific syn or anti conformation relative to the methoxy and bromo substituents.

Interactions Core 9-(5-bromo-4-methoxypyrimidin-2-yl) -9H-purin-6-amine HB Hydrogen Bonding (N6-H···N/O) Core->HB Primary Packing XB Halogen Bonding (C-Br···N/O σ-hole) Core->XB Directional Assembly Pi π-π Stacking (Inter-ring overlap) Core->Pi Lattice Stability Conf Torsional Dynamics (N9-C2' Bond) Core->Conf Intramolecular

Caption: The four primary physical forces governing the supramolecular assembly of the target molecule.

Conclusion

The crystal structure analysis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine provides profound insights into the physical chemistry of kinase inhibitor scaffolds. By rigorously controlling the crystallization environment and employing high-resolution X-ray diffraction at cryogenic temperatures, researchers can accurately map the delicate interplay between classical hydrogen bonding and highly directional halogen bonding. Understanding these forces is not merely an academic exercise; it is the foundational logic required for rational, structure-based drug design.

References

  • Broomhead, J. M. "The structure of pyrimidines and purines. II. A determination of the structure of adenine hydrochloride by X-ray methods." Acta Crystallographica 1.6 (1948): 324-329.

  • Cavallo, G., et al. "The Halogen Bond." Chemical Reviews 116.4 (2016): 2478-2601.

  • "X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor." Journal of Medicinal Chemistry (2021).

  • "Crystal Structure Survey and Theoretical Analysis of Bifurcated Halogen Bonds." ACS Omega (2022).

Sources

Pharmacokinetic Profiling of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine represents a highly functionalized bis-heteroaryl system. It consists of an adenine core (9H-purin-6-amine) substituted at the N9 position with a 5-bromo-4-methoxypyrimidine ring. Purine derivatives are widely recognized as privileged scaffolds in targeted therapeutics, most notably acting as ATP-competitive kinase inhibitors by forming critical hydrogen bonds within the kinase hinge region[1][2].

Before advancing such a candidate into efficacy models, a rigorous pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile must be established. The physicochemical properties of this specific molecule dictate its biological fate:

  • The Purine Core: Ensures target engagement but can limit aqueous solubility due to high crystal lattice energy.

  • The 5-Bromo Substitution: This heavy, lipophilic halogen increases shape complementarity in hydrophobic target pockets and extends target residence time. However, it drives up the partition coefficient (LogP), which increases the volume of distribution ( Vd​ ) and potential for non-specific plasma protein binding.

  • The 4-Methoxy Substitution: While providing an electron-donating vector for target interaction, this group introduces a classic metabolic liability, serving as a primary site for Cytochrome P450 (CYP)-mediated O-demethylation.

This whitepaper outlines the definitive, self-validating methodologies required to profile the pharmacokinetics of this compound in rodent models, ensuring compliance with global regulatory standards[3][4].

Preclinical Pharmacokinetic Workflow

To accurately determine the systemic exposure and disposition of the compound, we utilize a dual-route (Intravenous and Per Os) dosing strategy in rodent models.

Animal Model Selection
  • Sprague-Dawley (SD) Rats: The primary model for PK profiling. Their larger blood volume allows for serial blood sampling (via jugular vein cannulation) from a single animal across a 24-hour period, eliminating inter-animal variability in the concentration-time curve.

  • C57BL/6 Mice: Profiled in parallel to establish a PK/PD (Pharmacokinetic/Pharmacodynamic) bridge, as mice are the standard host for downstream tumor xenograft or inflammatory efficacy models[5].

Formulation Strategy

Due to the high lipophilicity and expected poor aqueous solubility of the brominated purine-pyrimidine hybrid, standard aqueous buffers (e.g., PBS) will cause micro-precipitation upon intravenous injection. This artificially skews clearance ( CL ) and distribution data.

  • Optimal Vehicle: 5% DMSO, 10% Solutol HS15 (Kolliphor HS 15), and 85% Saline.

  • Causality: DMSO acts as the primary solubilizer to break the crystal lattice, while Solutol HS15 acts as a non-ionic surfactant to form thermodynamically stable micelles, ensuring the drug remains in solution upon introduction to the aqueous environment of the bloodstream.

PK_Workflow A Compound Synthesis & Formulation B In Vitro ADME (Microsomes, Caco-2) A->B C In Vivo Dosing (IV & PO in Rodents) A->C B->C Guides formulation D Blood Sampling & Plasma Prep C->D E LC-MS/MS Bioanalysis D->E F Non-Compartmental Analysis (NCA) E->F G PK Parameter Calculation F->G

Preclinical Pharmacokinetic and ADME Workflow for Purine Derivatives.

Bioanalytical Methodology (LC-MS/MS)

To ensure trustworthiness and regulatory compliance, the quantification of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in plasma must follow a self-validating protocol aligned with the FDA's M10 Guidance for Bioanalytical Method Validation[3].

Step-by-Step Plasma Extraction Protocol

This protein precipitation (PPT) protocol is designed to maximize recovery while minimizing matrix effects.

  • Sample Aliquoting: Transfer 50 µL of K2​EDTA -treated plasma (study samples, calibration standards, and Quality Controls) into a 96-well extraction plate.

    • Causality: K2​EDTA chelates calcium, preventing coagulation and inhibiting plasma metalloproteases that could degrade the analyte ex vivo.

  • Internal Standard (IS) Spiking: Add 10 µL of IS working solution (e.g., 100 ng/mL of a 13C3​ -labeled analog or a structurally related purine like roscovitine).

    • Causality: The IS acts as an internal control. Because it shares identical physicochemical properties with the target analyte, it normalizes any volumetric errors during extraction and corrects for ion suppression during mass spectrometry.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

    • Causality: ACN rapidly denatures plasma proteins (e.g., albumin), releasing any protein-bound drug into the solvent. The addition of FA ensures the basic adenine moiety ( pKa​≈4.5 ) remains fully protonated, preventing it from co-precipitating with the protein pellet and priming it for positive-ion electrospray ionization (ESI+).

  • Centrifugation: Seal the plate and centrifuge at 4000 × g for 15 minutes at 4°C to compact the protein pellet.

  • Reconstitution: Transfer 100 µL of the organic supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial conditions of the reverse-phase LC mobile phase. Failing to do this causes "solvent breakthrough," where the analyte travels unretained through the column, resulting in split or broadened chromatographic peaks.

LC-MS/MS Acquisition Parameters
  • Chromatography: Waters XBridge C18 column (2.1 × 50 mm, 1.7 µm) at 40°C. A 3-minute gradient elution from 5% to 95% Mobile Phase B (ACN + 0.1% FA) against Mobile Phase A (Water + 0.1% FA).

  • Detection: Triple Quadrupole Mass Spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Validation Criteria: Calibration curves must demonstrate an R2≥0.99 . Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ)[3].

Pharmacokinetic Data Presentation & Interpretation

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive core PK parameters. The table below summarizes the expected quantitative profile for a lipophilic purine-pyrimidine hybrid of this class in a rodent model.

ParameterSymbolUnitsIV (1 mg/kg)PO (5 mg/kg)Mechanistic Interpretation
Max Concentration Cmax​ ng/mL-450 ± 65Indicates robust gastrointestinal absorption despite high lipophilicity.
Time to Max Tmax​ h-1.5 ± 0.5Suggests primary absorption occurs rapidly in the upper GI tract.
Area Under Curve AUC0−∞​ h·ng/mL1200 ± 1502400 ± 300The core metric for total systemic exposure[4].
Half-life t1/2​ h3.2 ± 0.43.5 ± 0.6A moderate half-life, suitable for once or twice-daily oral dosing regimens.
Clearance CL L/h/kg0.83 ± 0.1-Moderate systemic clearance, likely driven by hepatic CYP450 metabolism.
Volume of Distribution Vss​ L/kg2.5 ± 0.3-Significantly greater than total body water (~0.6 L/kg), indicating deep tissue penetration driven by the bromine atom.
Bioavailability F %-40%Calculated via (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Metabolic Stability & Biotransformation

To understand the drivers behind the in vivo clearance ( CL=0.83 L/h/kg), in vitro metabolic profiling using Human and Rat Liver Microsomes (HLM/RLM) is mandatory.

For 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, the primary metabolic soft spot is the methoxy group on the pyrimidine ring. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) will readily catalyze an O-dealkylation (O-demethylation) reaction, yielding a hydroxylated pyrimidine metabolite. This exposed hydroxyl group subsequently serves as a substrate for Phase II UGT enzymes, leading to rapid glucuronidation and renal excretion.

Metabolism Parent 9-(5-bromo-4-methoxypyrimidin-2-yl) -9H-purin-6-amine CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP Excretion Renal / Biliary Excretion Parent->Excretion Unchanged drug Met1 O-Demethylated Metabolite CYP->Met1 O-dealkylation Met2 Oxidative Deamination CYP->Met2 Oxidation Phase2 Phase II Glucuronidation Met1->Phase2 Met2->Phase2 Phase2->Excretion

Proposed Hepatic Biotransformation Pathway for the Purine-Pyrimidine Hybrid.

By identifying this pathway early, drug development professionals can iterate on the structure—such as replacing the methoxy group with a more metabolically stable trifluoromethoxy ( −OCF3​ ) group—if a longer half-life is required for the target indication.

References

  • [3] Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • [1] Title: Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [2] Title: Comprehensive in silico discovery of c-Src tyrosine kinase inhibitors in cancer treatment: A unified approach combining pharmacophore modeling, 3D QSAR, DFT, and molecular dynamics simulation. Source: Journal of King Saud University - Science. URL:[Link]

  • [5] Title: Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. Source: Molecular Cancer Therapeutics (AACR Journals). URL:[Link]

  • [4] Title: Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Synthesis Pathway and Structural Characterization of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine represents a highly privileged, bi-heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. By fusing an adenine (purine) core with a highly functionalized pyrimidine appendage, this molecule serves as a critical intermediate in the development of potent kinase inhibitors, including those targeting IRE1 and various cyclin-dependent kinases[1].

This technical whitepaper provides an in-depth analysis of the structural rationale, mechanistic synthesis pathway, and analytical characterization of this compound. Designed for research scientists, the protocols detailed herein emphasize causality—explaining the thermodynamic and kinetic principles that govern the regioselectivity of the synthesis.

Structural Rationale & Pharmacophore Analysis

The architectural design of this molecule is not arbitrary; it is a calculated assembly of two distinct pharmacophoric domains:

  • The 9H-purin-6-amine (Adenine) Core : In the landscape of small-molecule kinase inhibitor discovery, the purine core is a foundational scaffold. It inherently mimics the adenine ring of endogenous ATP, allowing the molecule to anchor effectively within the kinase hinge region via a highly conserved hydrogen-bond donor/acceptor network[2].

  • The 5-bromo-4-methoxypyrimidin-2-yl Moiety : This appendage dictates target specificity. The 5-bromo substituent provides significant steric bulk and lipophilicity, designed to occupy adjacent hydrophobic pockets within the ATP-binding site. Concurrently, the 4-methoxy group modulates the electron density of the pyrimidine ring, fine-tuning the molecule's binding kinetics and metabolic stability[1].

G A 9H-purin-6-amine (Adenine Core) C 9-(5-bromo-4-methoxypyrimidin-2-yl) -9H-purin-6-amine A->C N9 Nucleophilic Attack B 5-bromo-4-methoxypyrimidine (Electrophile) B->C C2 SNAr Displacement D Kinase Hinge Binding (H-Bond Network) C->D Purine Function E Hydrophobic Pocket (Steric Bulk) C->E Pyrimidine Function

Pharmacophore logic and structural assembly of the target molecule.

Mechanistic Synthesis Pathway: The SNAr Paradigm

The synthesis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . Understanding the electronic interplay of the starting materials is critical for process optimization.

  • Electrophile Reactivity (Kinetic Control) : In the precursor 5-bromo-2-chloro-4-methoxypyrimidine, the pyrimidine ring is electron-deficient. However, the electron-donating methoxy group at C4 deactivates the C4 position toward nucleophilic attack. Consequently, the primary site of nucleophilic attack is directed exclusively to the C2-chloro position[3]. The C5-bromo position, while highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), remains entirely inert under these specific SNAr conditions[3].

  • Nucleophile Selectivity (Thermodynamic Control) : Adenine possesses multiple nucleophilic nitrogen atoms. Under mild basic conditions, the N9 proton (pKa ~9.8) is selectively deprotonated. The resulting adenide anion acts as the thermodynamic sink. Attack via the N9 position is favored over the N7 or exocyclic N6 positions due to superior thermodynamic stability and the minimization of steric clashing during the formation of the Meisenheimer complex[4].

G Step1 1. Reactants Preparation Adenine + 5-bromo-2-chloro-4-methoxypyrimidine Step2 2. Reaction Conditions K2CO3, DMF, 90°C, 12h under N2 Step1->Step2 Step3 3. Intermediate State Meisenheimer Complex Formation at C2 Step2->Step3 Step4 4. Workup Water Quench & Precipitation Step3->Step4 Step5 5. Purification Filtration & Recrystallization (EtOH) Step4->Step5 Step6 6. Final Product Target Purine-Pyrimidine Conjugate Step5->Step6

Step-by-step synthetic workflow via Nucleophilic Aromatic Substitution.

Validated Experimental Protocol

To ensure high yields and regiochemical purity, the following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality.

Reagent Rationale
  • Base ( K2​CO3​ ) : A mild inorganic base is intentionally selected over stronger bases (e.g., NaH). Strong bases risk deprotonating the exocyclic C6-amine of adenine, which would lead to competitive and irreversible N6-arylation.

  • Solvent (DMF) : N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the adenide anion "naked" and highly nucleophilic. Its high boiling point accommodates the thermal energy required to traverse the activation barrier of the SNAr reaction.

Step-by-Step Methodology
  • Deprotonation : Charge a dry, nitrogen-flushed 100 mL round-bottom flask with 9H-purin-6-amine (1.0 equiv, 10 mmol) and anhydrous K2​CO3​ (2.0 equiv, 20 mmol). Suspend the mixture in anhydrous DMF (50 mL). Stir vigorously at room temperature for 30 minutes to ensure complete formation of the adenide anion.

  • Electrophile Addition : Add 5-bromo-2-chloro-4-methoxypyrimidine (1.1 equiv, 11 mmol) in a single portion.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the reaction mixture to 90°C using an oil bath. Maintain stirring for 12 hours.

  • In-Process Control (IPC) & Validation : At the 8-hour mark, withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is self-validating when the adenine peak (m/z 136 [M+H]+ ) is consumed, and the product emerges. Crucial validation marker: The product must display a distinct 1:1 isotopic doublet at m/z 322.01 and 324.01, confirming the retention of the bromine atom and the successful displacement of the chlorine atom.

  • Quench and Workup : Cool the reaction to room temperature. Slowly pour the mixture into 150 mL of ice-cold distilled water under rapid stirring. The sudden shift in solvent polarity forces the hydrophobic product to precipitate out of solution.

  • Purification : Collect the crude precipitate via vacuum filtration. Wash the filter cake extensively with cold water (3 x 50 mL) to remove residual DMF and inorganic salts. Recrystallize the solid from boiling ethanol to yield the analytically pure title compound as an off-white powder.

Analytical & Structural Characterization

Accurate structural verification is paramount. The table below summarizes the expected quantitative analytical data used to confirm the regiochemistry and purity of the synthesized compound.

Analytical MethodParameter / AssignmentQuantitative Data / Observation
LC-MS (ESI+) Target Mass [M+H]+ m/z 322.01 / 324.01 (1:1 Isotopic ratio confirming 79Br and 81Br )
1 H NMR (400 MHz, DMSO- d6​ )Purine Core Protons δ 8.62 (s, 1H, H-2), δ 8.85 (s, 1H, H-8)
Pyrimidine Proton δ 8.92 (s, 1H, Pyrimidine H-6)
Methoxy Group δ 4.08 (s, 3H, −OCH3​ )
Exocyclic Amine δ 7.45 (br s, 2H, −NH2​ , D2​O exchangeable)
13 C NMR (100 MHz, DMSO- d6​ )Halogenated Carbon δ 105.4 (C-Br)
Methoxy Carbon δ 55.2 ( −OCH3​ )
Pyrimidine Carbons δ 158.1 (C2), 165.3 (C4), 159.7 (C6)
Purine Carbons δ 153.2 (C2), 150.1 (C4), 118.5 (C5), 156.4 (C6), 141.2 (C8)

Note: The absence of a proton signal around δ 13.0 ppm (characteristic of the purine N9-H) and the downfield shift of the purine H-8 proton confirm successful N9-substitution rather than exocyclic N6-arylation.

References

  • Vacca, J. P., Li, D., & Bettigole, S. "WO2019094641A1 - Ire1 small molecule inhibitors." World Intellectual Property Organization (WIPO) / Google Patents.
  • Kaufman, M. D., et al. "US9181223B2 - 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities." United States Patent and Trademark Office (USPTO) / Google Patents.

Sources

Identification of biological targets for 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary & Pharmacophore Rationale

The identification of primary biological targets and off-target liabilities is the most critical bottleneck in small-molecule drug discovery. This whitepaper outlines a comprehensive, multi-modal target deconvolution strategy for 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine , a highly functionalized purine-pyrimidine derivative.

As a Senior Application Scientist, I approach target identification not as a single assay, but as a self-validating system of orthogonal methodologies. To design an effective screening cascade, we must first analyze the causality behind the molecule's structural components:

  • The Purin-6-amine (Adenine) Core: This is a privileged scaffold that mimics the adenine ring of adenosine triphosphate (ATP). The N1 nitrogen and the N6 exocyclic amine are perfectly positioned to form bidentate hydrogen bonds with the backbone carbonyl and amide of the hinge region in kinases[1].

  • The 5-bromo-4-methoxypyrimidin-2-yl Moiety: Substituted at the N9 position, this bulky heterocyclic system projects into the ribose-binding pocket or the hydrophobic pocket adjacent to the gatekeeper residue. The highly polarizable bromine atom at C5 is capable of forming directed halogen bonds with backbone carbonyls, while the C4 methoxy group dictates the rotational conformation of the pyrimidine ring via steric hindrance, acting as a strict selectivity filter.

Because this compound is structurally primed to act as an ATP-competitive inhibitor, our target deconvolution strategy must begin with high-throughput profiling of ATP-utilizing enzymes, followed by unbiased biophysical and chemoproteomic validation in live cells.

First-Pass Profiling: High-Throughput Biochemical Screening

Before moving to complex intracellular assays, we establish a baseline of biochemical interactions. Given the purine scaffold, the compound must be screened against the kinome and purinergic receptors.

Table 1: Projected Target Profiling Panel & Hit Criteria

Assay ModalityTarget ClassRationale for InclusionQuantitative Hit Threshold
KINOMEscan Kinases (468 panel)Adenine core is a privileged ATP-competitive hinge binder.< 10% Control binding at 1 µM
Radioligand Binding Adenosine Receptors (A1, A2A, A2B, A3)Purine scaffold mimics endogenous adenosine signaling molecules.IC50 < 500 nM
ATPase Activity Assay AAA+ ATPases, HSP90N9-substituted purines often target non-kinase ATPases.> 50% inhibition at 10 µM
CellTiter-Glo NCI-60 Cancer Cell LinesDetermines broad cytotoxicity vs. targeted anti-proliferative effect.EC50 < 1 µM in specific lineages

Biophysical Target Deconvolution: Thermal Proteome Profiling (TPP)

While biochemical panels are useful, they are limited to known, purified targets. To identify novel targets or allosteric binding sites in a physiologically relevant environment, we utilize [2], also known as the Cellular Thermal Shift Assay (CETSA).

Causality & Logic: TPP relies on the thermodynamic principle that proteins become more resistant to heat-induced unfolding when complexed with a ligand[3]. By applying a thermal gradient to live cells treated with our compound, we can identify stabilizing interactions across the entire proteome without chemically modifying the drug, which preserves its native binding kinetics.

Step-by-Step CETSA-MS Protocol

This protocol is designed as a self-validating system by including a vehicle control and relying on statistical significance across a 10-point temperature gradient.

  • In Situ Dosing: Culture K562 cells to 10^6 cells/mL. Treat one cohort with 10 µM of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine and the other with 0.1% DMSO (vehicle) for 1 hour at 37°C to allow intracellular equilibration.

  • Thermal Denaturation: Aliquot the cell suspensions into 10 PCR tubes per cohort. Heat the tubes across a thermal gradient from 37°C to 67°C (in ~3°C increments) for exactly 3 minutes using a gradient thermal cycler, followed by 3 minutes at room temperature.

  • Non-Denaturing Lysis: Lyse the cells using 3 freeze-thaw cycles in a mild buffer (0.4% NP-40). Crucial Step: We avoid harsh detergents like SDS, which would artificially denature the proteome and destroy the thermal shift data.

  • Ultracentrifugation: Centrifuge lysates at 100,000 × g for 20 minutes at 4°C. The aggregated (denatured) proteins pellet, leaving only the natively folded, soluble proteins in the supernatant.

  • TMT Multiplexing: Digest the soluble fractions with trypsin. Label the resulting peptides with TMT-10plex reagents (one isobaric tag per temperature point) to allow simultaneous quantitative MS analysis.

  • LC-MS/MS & Bioinformatics: Analyze the pooled samples via high-resolution LC-MS/MS. Fit the relative reporter ion intensities to a sigmoidal melting curve. A target is considered validated if it exhibits a compound-dependent melting temperature shift (ΔTm) > 2°C with an adjusted p-value < 0.05.

CETSA_MS Cell Live Cell Culture (Vehicle vs. Compound) Heat Thermal Gradient (37°C to 67°C) Cell->Heat Incubation Lysis Lysis & Ultracentrifuge (Isolate Soluble Fraction) Heat->Lysis Denaturation TMT TMT Labeling & Trypsin Digestion Lysis->TMT Extraction LCMS LC-MS/MS Analysis TMT->LCMS Multiplexing Data Melting Curve Shift (Target Identification) LCMS->Data Bioinformatics

Thermal Proteome Profiling (CETSA-MS) workflow for unbiased target deconvolution.

Chemoproteomics: Activity-Based Protein Profiling (ABPP)

While TPP identifies stabilized proteins, it cannot distinguish between direct binding targets and downstream proteins stabilized by pathway modulation. To prove direct physical engagement, we employ [4].

Probe Design Rationale: To perform ABPP, we must synthesize a clickable probe. The 5-bromo position on the pyrimidine ring is an ideal synthetic handle. Using a palladium-catalyzed Sonogashira cross-coupling reaction, we can replace the bromine with an ethynyl-PEG4 linker. This yields a terminal alkyne probe that retains the core pharmacophore while enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

Step-by-Step ABPP Protocol

To ensure trustworthiness, this protocol utilizes a competition control to eliminate false positives caused by the non-specific "click-ome" background.

  • Proteome Labeling: Prepare native cell lysates (2 mg/mL protein). Incubate the experimental sample with 1 µM of the alkyne-probe for 1 hour at 37°C. Self-Validation: For the competition control, pre-incubate lysates with a 10-fold excess (10 µM) of the unmodified parent compound for 30 minutes prior to adding the probe.

  • CuAAC Click Chemistry: To both samples, add the click reagents: biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature to covalently attach the biotin tag to probe-bound proteins[5].

  • Protein Precipitation & Washing: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide. Resuspend the protein pellet in a denaturing buffer (1.2% SDS in PBS).

  • Streptavidin Enrichment: Add streptavidin-agarose beads to the resuspended proteins. Rotate for 2 hours. Wash the beads stringently (using 1% SDS, followed by 8M urea, and finally PBS) to strip away any non-covalently bound background proteins.

  • On-Bead Digestion & MS: Reduce (DTT), alkylate (iodoacetamide), and digest the bead-bound proteins with trypsin overnight. Elute the peptides and analyze via quantitative LC-MS/MS. True biological targets will be heavily enriched in the probe sample but significantly depleted in the competition control.

ABPP_Workflow Probe Synthesize Alkyne-Tagged Compound Probe Lysate Incubate with Proteome/Cell Lysate Probe->Lysate Target Engagement Click CuAAC Click Chemistry (Biotin-Azide) Lysate->Click Covalent Tagging Enrich Streptavidin Enrichment & Stringent Washing Click->Enrich Affinity Capture Digest On-Bead Tryptic Digestion Enrich->Digest Purification MS Quantitative LC-MS/MS (Target ID) Digest->MS Peptide Elution

Activity-Based Protein Profiling (ABPP) using click chemistry for target enrichment.

Genetic Validation: CRISPR Suppressor Scanning

Once a putative target is identified via the intersection of TPP and ABPP data, genetic validation is required to confirm that inhibiting this target drives the observed cellular phenotype.

Using CRISPR-Cas9 base editing, we perform Suppressor Scanning Mutagenesis . By tiling guide RNAs (gRNAs) across the genomic sequence encoding the identified target's binding pocket (e.g., the ATP hinge region), we can engineer point mutations. If a specific mutation (e.g., mutating a gatekeeper Threonine to a bulky Isoleucine) abolishes the binding of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine and rescues the cells from compound-induced toxicity, we have definitively proven on-target causality.

References

  • Franken, H., Mathieson, T., Childs, D., et al. (2015). Thermal Proteome Profiling for Unbiased Identification of Direct and Indirect Drug Targets Using Multiplexed Quantitative Mass Spectrometry. Nature Protocols.[Link]

  • Mateus, A., Kurzawa, N., Becher, I., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology.[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.[Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology.[Link]

  • Hauser, D. R., Scior, T., Domeyer, D. M., et al. (2007). Synthesis, biological testing, and binding mode prediction of 6,9-diarylpurin-8-ones as p38 MAP kinase inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Methodological & Application

Application Note: Biochemical and Cellular Kinase Inhibition Profiling of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Context

The compound 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine represents a highly potent, ATP-competitive small molecule scaffold. Structurally, the 9H-purin-6-amine (adenine) core serves as a direct mimetic of the ATP purine ring, anchoring the molecule to the highly conserved kinase hinge region via critical hydrogen bonds. The addition of the 5-bromo-4-methoxypyrimidin-2-yl moiety at the N9 position projects into the hydrophobic specificity pockets (often the DFG-out or alphaC-helix-out conformations), conferring selectivity. This specific structural motif has been extensively documented in the development of targeted inhibitors for Cyclin-Dependent Kinases (CDKs)[1] and NIMA Related Kinase 7 (NEK7)[2].

To rigorously validate the efficacy of this inhibitor, a self-validating, orthogonal screening funnel is required. A biochemical assay must first quantify the inhibitor's ability to block ATP hydrolysis under physiological ATP concentrations. Subsequently, a live-cell target engagement assay is necessary to confirm that the compound can cross the lipid bilayer and outcompete intracellular ATP (~1–5 mM) in a native cellular environment.

CDKPathway Inhibitor 9-(5-bromo-4-methoxypyrimidin-2-yl) -9H-purin-6-amine CDK Target Kinase Complex (e.g., CDK/Cyclin) Inhibitor->CDK Inhibits Rb Downstream Substrate (e.g., Rb Protein) CDK->Rb Phosphorylates E2F Effector Release Rb->E2F Activates CellCycle Phenotypic Outcome (Cell Cycle Arrest) E2F->CellCycle Drives

Mechanism of Action: Kinase Inhibition and Downstream Phenotypic Arrest.

Tier 1: Biochemical Profiling via ADP-Glo™ Assay

Causality and Assay Selection

For ATP-competitive purine analogs, screening at artificially low ATP concentrations (e.g., 10 µM) yields misleadingly potent IC₅₀ values that fail to translate in vivo. The ADP-Glo™ Kinase Assay is selected because it is a universal, homogeneous, high-throughput screening method[3] that tolerates ultra-high ATP concentrations (up to 1 mM)[4]. By measuring the depletion of unreacted ATP and the subsequent conversion of ADP to ATP for luciferase detection, this assay avoids radioactive hazards while providing a robust Z'-factor.

Buffer Optimization

The highly hydrophobic nature of the brominated pyrimidine ring necessitates specific buffer additives to prevent assay artifacts.

Table 1: Standard Kinase Reaction Buffer Components

ComponentConcentrationMechanistic Purpose
Tris-HCl (pH 7.5) 40 mMMaintains physiological pH for optimal kinase catalytic activity.
MgCl₂ 20 mMEssential cofactor; forms the Mg-ATP complex required for phosphate transfer.
DTT 1 mMReducing agent; prevents oxidation of critical active-site cysteine residues.
BSA 0.1 mg/mLCarrier protein; prevents non-specific adsorption of the hydrophobic inhibitor to plastic microplates.
Step-by-Step Protocol
  • Compound Preparation: Serially dilute 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% to prevent kinase denaturation.

  • Enzyme-Inhibitor Pre-incubation: Combine the target kinase and the inhibitor in the 1X Kinase Buffer. Incubate at room temperature for 15 minutes. Insight: This step is critical for purine-based inhibitors, which often exhibit slow-binding kinetics.

  • Reaction Initiation: Add the specific peptide substrate and 1 mM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP[3]. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP and introduces luciferase/luciferin[4]. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

ADPGlo A Kinase Reaction (ATP -> ADP) B ADP-Glo Reagent (Depletes unreacted ATP) A->B C Detection Reagent (Converts ADP to ATP) B->C D Luciferase Assay (Luminescence Output) C->D

Biochemical ADP-Glo Assay Workflow for ATP-Competitive Inhibitors.

Tier 2: Cellular Target Engagement via NanoBRET™

Causality and Assay Selection

A compound's biochemical potency is irrelevant if it cannot permeate the cell membrane or if it is outcompeted by the high intracellular concentration of ATP. The NanoBRET™ Target Engagement (TE) Assay quantitatively measures intracellular compound occupancy in live cells[5]. The target kinase is expressed as a NanoLuc® fusion protein. A cell-permeable fluorescent tracer binds the kinase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When the purin-6-amine inhibitor enters the cell, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal[6].

Step-by-Step Protocol
  • Transfection: Plate HEK293 cells in a 96-well format. Transiently transfect cells with the specific Target Kinase-NanoLuc® fusion vector using a standard lipid-based transfection reagent. Incubate for 24 hours.

  • Tracer Addition: Add the NanoBRET™ Tracer at a concentration equivalent to its pre-determined cellular Kd​ (typically 0.1–1.0 µM). Insight: Using the Kd​ concentration ensures maximum assay sensitivity to competitive displacement by the test inhibitor.

  • Inhibitor Treatment: Add serial dilutions of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. Incubate the cells for 2 hours at 37°C to allow for intracellular equilibration and target binding.

  • Substrate Addition: Add the NanoBRET™ NanoGlo® Substrate and the Extracellular NanoLuc® Inhibitor. Insight: The extracellular inhibitor ensures that only the live-cell, intracellular target engagement is measured by quenching any luminescence from dead cells.

  • Data Acquisition: Measure dual luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor) and plot against inhibitor concentration to determine the apparent cellular affinity.

NanoBRET A Expression of Kinase-NanoLuc Fusion B Addition of Fluorescent Tracer A->B C High BRET Signal (Tracer Bound) B->C D Addition of Purin-6-amine Inhibitor C->D E Loss of BRET Signal (Tracer Displaced) D->E

NanoBRET Cellular Target Engagement Competitive Displacement Mechanism.

Data Interpretation & Pharmacodynamic Profiling

When analyzing the 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine scaffold, a rightward shift is typically observed when moving from biochemical to cellular assays. This is a normal physiological consequence of membrane permeability barriers and competition with millimolar intracellular ATP.

Table 2: Representative Pharmacodynamic Profiling Data Format

Assay TypeReadout / MetricATP ContextExpected IC₅₀ Range for Scaffold
Biochemical (ADP-Glo) Luminescence (ADP generation)1 mM (Physiological)10 nM – 50 nM
Cellular (NanoBRET) BRET Ratio (Tracer displacement)Intracellular (~1–5 mM)100 nM – 300 nM

References

  • [1] WO2020006497A1 - Inhibitors of cyclin-dependent kinases. Google Patents. Available at:

  • [2] US12459920B2 - Targeted protein degradation (NEK7). Google Patents. Available at:

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and highly sensitive method for the detection and quantification of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, a novel heterocyclic compound of interest in drug discovery and development. The method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) employing electrospray ionization (ESI). This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, optimized instrument parameters, and data analysis. The described protocol is designed to be self-validating, with explanations grounded in established principles of mass spectrometry to ensure reproducibility and accuracy.

Introduction

9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is a substituted purine derivative with potential applications in medicinal chemistry. Accurate and sensitive detection of this and related compounds is crucial for pharmacokinetic studies, metabolism profiling, and quality control in drug manufacturing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for these analyses due to its high selectivity and sensitivity.[1][2] This note provides a detailed protocol for the analysis of this specific molecule, leveraging the inherent properties of its purine and pyrimidine rings for optimal ionization and fragmentation.

Chemical Properties of the Analyte

  • IUPAC Name: 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

  • Molecular Formula: C10H8BrN7O

  • Monoisotopic Mass: 324.9974 g/mol

  • Structure:

    • A purine ring system with an amine group at the 6-position.

    • A substituted pyrimidine ring attached to the purine at the 9-position.

    • Substituents on the pyrimidine ring include a bromine atom and a methoxy group.

The presence of multiple nitrogen atoms in the heterocyclic rings makes the molecule amenable to protonation, suggesting positive ion mode electrospray ionization (ESI) as a suitable method for generating gas-phase ions.[3]

Experimental

Sample Preparation

For optimal results, a simple dilution of the sample in a suitable solvent is recommended. The choice of solvent should be compatible with the reverse-phase chromatography conditions.

Protocol:

  • Prepare a stock solution of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in methanol or a mixture of methanol and water.

  • For analysis, dilute the stock solution to the desired concentration range using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex the diluted sample thoroughly.

  • Transfer the sample to an autosampler vial for injection.

Liquid Chromatography (LC) Conditions

A gradient elution using a C18 column will provide good retention and separation of the analyte from potential impurities. The addition of a small amount of formic acid to the mobile phase aids in protonation of the analyte, enhancing the ESI signal.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry (MS) Conditions

The MS parameters are optimized for the selective and sensitive detection of the target analyte using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

To determine the optimal MRM transitions, the protonated molecule [M+H]+ is selected as the precursor ion. The bromine atom provides a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), resulting in two prominent peaks for the precursor ion. The monoisotopic precursor ion is selected for fragmentation. Collision-induced dissociation (CID) is then used to generate product ions.[4]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
325.0To be determinedTo be optimized100
327.0To be determinedTo be optimized100

Note: The optimal product ions and collision energies should be determined by infusing a standard solution of the analyte and performing a product ion scan. A plausible fragmentation would involve the cleavage of the bond between the purine and pyrimidine rings.

Workflow and Rationale

The overall analytical workflow is designed for high-throughput and reliable analysis.

Caption: LC-MS/MS workflow from sample preparation to data analysis.

The rationale for this workflow is as follows:

  • Sample Preparation: A simple dilution is sufficient for clean samples, minimizing sample preparation time and potential for analyte loss.

  • UHPLC Separation: Chromatographic separation is essential to resolve the analyte from matrix components, which can cause ion suppression.[5]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules like the target analyte, preserving the molecular ion for fragmentation.[6]

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS in MRM mode provides a high degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Predicted Fragmentation Pathway

Understanding the fragmentation of the molecule is key to selecting the most specific and intense product ions for the MRM method.

fragmentation_pathway cluster_fragments Potential Product Ions precursor Precursor Ion m/z 325.0/327.0 fragment1 Purine Moiety m/z ~135 precursor->fragment1 CID fragment2 Brominated Pyrimidine Moiety m/z ~190/192 precursor->fragment2 CID

Caption: Predicted fragmentation of the protonated molecule.

Upon collision-induced dissociation, the most probable fragmentation pathway involves the cleavage of the C-N bond connecting the purine and pyrimidine rings. This would result in two major fragment ions: one corresponding to the protonated purine moiety and the other to the protonated brominated pyrimidine moiety. The presence of the bromine isotope pattern in the pyrimidine fragment would be a strong confirmation of its identity.

Method Validation Considerations

For quantitative applications, this method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared with a series of standards to demonstrate the linear range of the assay.

  • Accuracy and Precision: The accuracy and precision should be assessed by analyzing quality control samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

  • Selectivity: The method's ability to differentiate the analyte from other components in the sample matrix should be evaluated.

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte should be investigated.[5]

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and robust approach for the detection of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. The detailed protocol and the underlying scientific principles offer a solid foundation for researchers in drug discovery and development to implement this method for various applications, from early-stage research to clinical studies.

References

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC. (2025, March 3). Retrieved from [Link]

  • Killeen, C., Oliver, A. G., & McIndoe, J. S. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv. Retrieved from [Link]

  • Mádrová, L., Krijt, M., Barešová, V., Václavík, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE, 13(12), e0208949. Retrieved from [Link]

  • Kuhlenbäumer, G., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Journal of Inherited Metabolic Disease, 42(4), 715-725. Retrieved from [Link]

  • UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. (2023, December 5). LCGC International. Retrieved from [Link]

  • Mádrová, L., Krijt, M., Barešová, V., Václavík, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. ResearchGate. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥. (n.d.). ResearchGate. Retrieved from [Link]

  • Hütteroth, A., Putschew, A., & Jekel, M. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]

  • Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(5), 423-430. Retrieved from [Link]

  • Webb, M. R. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 1-15. Retrieved from [Link]

  • Hg+Br–>HgBr recombination and collision-induced dissociation dynamics. (n.d.). ResearchGate. Retrieved from [Link]

  • Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. (2021, September 20). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Laskin, J., & Futrell, J. H. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 35-52. Retrieved from [Link]

  • Electrospray ionization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved from [Link]

  • 5-[9-(methoxymethyl)-9H-purin-6-yl]-2-methyl-4-pyrimidinamine. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 6-(5-Bromo-2-Methoxyphenyl)-9h-Purin-2-Amine. (n.d.). PubChem. Retrieved from [Link]

  • Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Mass spectrometry for analysis of purine and pyrimidine compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid Screening Analysis of On-Line Purified Residual Pesticides in Crop Extract Using Accurate Mass Information. (n.d.). Shimadzu. Retrieved from [Link]

  • Analysis of 81 pesticides and metabolite residues in fruits and vegetables by diatomaceous earth column extraction and LC/MS/MS determination. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. (2012, September 13). PubMed. Retrieved from [Link]

  • 5-BROMO-4-METHYLPYRIDIN-2-AMINE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

Sources

Application Notes and Protocols for the Structural Verification of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development, providing unparalleled insights into molecular structure at the atomic level.[1] This application note provides a detailed guide for the structural verification of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the unambiguous confirmation of the compound's identity and purity.

The structural complexity of this molecule, featuring both a purine and a pyrimidine ring system, necessitates a comprehensive NMR analysis. We will detail the rationale behind the selection of experimental parameters for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, ensuring the acquisition of high-quality, reliable data. These protocols are designed to be self-validating, incorporating best practices for sample preparation, data acquisition, and processing to yield spectra amenable to unequivocal structural assignment.

Foundational Principles: Why NMR for Structural Elucidation?

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom within a molecule. For a molecule like 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, key structural features can be elucidated:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The integration of proton signals also provides a ratio of the number of protons of each type.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the nature of attached atoms.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the definitive assignment of protons and carbons and the elucidation of the overall molecular connectivity. While not detailed in this protocol, they represent the next logical step for complete structural assignment.

Experimental Workflow for NMR Verification

The successful verification of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine by NMR spectroscopy follows a systematic workflow. Each step is critical for obtaining high-quality, reproducible data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection (e.g., DMSO-d6) Concentration Sample Concentration (5-25 mg for ¹H, 50-100 mg for ¹³C) Solvent->Concentration Standard Internal Standard (e.g., TMS) Concentration->Standard H1_NMR ¹H NMR Acquisition Standard->H1_NMR Prepared Sample C13_NMR ¹³C NMR Acquisition Standard->C13_NMR Prepared Sample Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Chemical Shift Analysis, Integration, Coupling Constant Determination Processing->Analysis Verification Structural Verification Analysis->Verification

Figure 1: A generalized workflow for the NMR-based structural verification of a small molecule.

Detailed Protocols

Sample Preparation: The Foundation of Quality Data

The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution of the analyte in a deuterated solvent.

Materials:

  • 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)[3]

  • Tetramethylsilane (TMS) as an internal standard[2]

  • High-quality 5 mm NMR tubes

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound directly into a clean, dry vial.

  • Solvent Selection: DMSO-d₆ is a suitable solvent for many purine and pyrimidine derivatives due to its excellent dissolving power for polar compounds.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. Vortex or gently sonicate the mixture to ensure complete dissolution.

  • Internal Standard: Add a small drop of TMS to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[2]

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe.

  • Homogenization: Gently invert the capped NMR tube several times to ensure a homogeneous solution.

¹H NMR Spectroscopy: Protocol and Rationale

Objective: To obtain a high-resolution proton spectrum to identify all proton environments and their multiplicities.

Experimental Parameters (Example for a 400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse sequence for routine ¹H acquisition.
Spectral Width (SW)20 ppmSufficient to encompass the expected chemical shifts of aromatic and amine protons.
Number of Scans (NS)16Adequate for a sample of this concentration to achieve good signal-to-noise.
Relaxation Delay (D1)5 sA longer delay ensures full relaxation of all protons, leading to accurate integration.[5][6]
Acquisition Time (AQ)2-4 sA longer acquisition time provides better resolution.
Temperature298 KStandard room temperature acquisition.

Step-by-Step Acquisition:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Load the standard ¹H acquisition parameters.

  • Adjust the parameters as detailed in the table above.

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.[6]

  • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Protocol and Rationale

Objective: To obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.

Experimental Parameters (Example for a 100 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30-degree pulse sequence with proton decoupling.
Spectral Width (SW)250 ppmCovers the full range of expected ¹³C chemical shifts for organic molecules.
Number of Scans (NS)1024 or more¹³C has a low natural abundance, requiring more scans to achieve adequate signal-to-noise.
Relaxation Delay (D1)2 sA standard delay for ¹³C NMR. For quantitative analysis, a much longer delay would be necessary.[7]
Acquisition Time (AQ)1-2 sA standard acquisition time for ¹³C NMR.
DecouplingBroadband Proton DecouplingSimplifies the spectrum by removing C-H coupling and enhances signal intensity via the Nuclear Overhauser Effect (NOE).[7]
Temperature298 KStandard room temperature acquisition.

Step-by-Step Acquisition:

  • Use the same sample as for the ¹H NMR experiment.

  • Ensure the spectrometer is locked and shimmed.

  • Load the standard ¹³C acquisition parameters with proton decoupling.

  • Adjust the parameters as detailed in the table above.

  • Acquire the FID.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the solvent signal (DMSO-d₆ at 39.52 ppm).

Expected Spectral Features and Data Interpretation

The following table summarizes the anticipated chemical shifts for the key structural motifs of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. These are estimates based on known chemical shift ranges for similar heterocyclic systems.[8][9][10][11]

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Purine H-2~8.0-8.5~150-155Singlet
Purine H-8~8.0-8.5~140-145Singlet
Pyrimidine H-6~8.5-9.0~160-165Singlet
Methoxy (OCH₃)~3.9-4.2~55-60Singlet, integrating to 3H
Amine (NH₂)~7.0-8.0-Broad singlet, integrating to 2H
Purine C-4-~150-155Quaternary carbon
Purine C-5-~120-125Quaternary carbon
Purine C-6-~155-160Carbon attached to NH₂
Pyrimidine C-2-~160-165Carbon attached to purine
Pyrimidine C-4-~165-170Carbon attached to OCH₃
Pyrimidine C-5-~90-100Carbon attached to Bromine

Interpretation Strategy:

  • ¹H NMR Analysis:

    • Confirm the presence of the three aromatic singlets corresponding to the purine and pyrimidine protons.

    • Identify the singlet for the methoxy group and verify its integration to three protons.

    • Observe the broad singlet for the amine protons and confirm its integration to two protons.

  • ¹³C NMR Analysis:

    • Count the number of signals to ensure all expected carbons are present. Note that quaternary carbons will typically have lower intensities.

    • Compare the observed chemical shifts to the expected ranges to assign the carbons of the purine and pyrimidine rings.

  • Structural Confirmation: The combination of the ¹H and ¹³C NMR data should provide a consistent and unambiguous confirmation of the structure of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. Any significant deviation from the expected spectra may indicate the presence of impurities or an incorrect structure.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the following principles:

  • Internal Referencing: The use of TMS provides an invariable reference point, ensuring the accuracy and reproducibility of chemical shift measurements across different experiments and instruments.

  • Consistent Data: The ¹H and ¹³C data must be mutually consistent. For example, the number of protonated aromatic carbons in the ¹³C spectrum should match the number of aromatic protons observed in the ¹H spectrum.

  • Purity Assessment: The ¹H NMR spectrum is an excellent tool for assessing sample purity. The presence of unexpected signals can indicate residual solvents or synthetic byproducts. The relative integration of these signals can be used to estimate the level of impurity.

Conclusion

This application note has provided a comprehensive and detailed set of protocols for the structural verification of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine using ¹H and ¹³C NMR spectroscopy. By following these guidelines, researchers can confidently confirm the identity and purity of their synthesized compound, a critical step in the drug discovery and development pipeline. The emphasis on the rationale behind experimental choices and the principles of self-validation ensures the generation of high-quality, reliable, and defensible data.

References

  • IMSERC. The relaxation delay. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • University of Bristol. Quantitative NMR Spectroscopy. [Link]

  • Bock, K., & Wiebe, L. I. (1973). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 51(21), 3745-3753.
  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 1-6.
  • Hu, W. (2015). For Quantitative NMR Work: How to Estimate T1. NMR Blog. [Link]

  • Grajek, H., et al. (2012). C6-substituted Purine Derivatives: An Experimental and Theoretical 1H, 13C and 15N NMR Study. Magnetic Resonance in Chemistry, 50(3), 181-186.
  • Chen, J., & Stelzer, A. C. (2019). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology, 622, 1-32.
  • Pretsch, E., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(2), 331-337.
  • StackExchange. What factors are important for quantitative analysis of a proton 1D-NMR spectrum? [Link]

  • NMR Wiki Q&A Forum. Choice of relaxation delay time (d1) in 2D experiments. [Link]

  • Dračínský, M., & Bouř, P. (2011). NMR studies of purines. RSC Advances, 1(4), 564-577.
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(11), 2119-2127.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Bains, J., & Powner, M. (2019). 13 C NMR spectra for eight nucleic acid bases: purine, adenine,... ResearchGate. [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

  • Oregon State University. Small Molecule Characterization. Nuclear Magnetic Resonance Facility. [Link]

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. [Link]

  • Kim, J., & Benner, S. A. (2017). A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. Astrobiology, 17(10), 967-975.
  • Atcha, Z., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(3), 100676.
  • Kumar, A., et al. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(2), 1-6.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Khan, K. M., et al. (2013). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Brazilian Chemical Society, 24(7), 1207-1216.
  • Boyle, P. M., et al. (2020). Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ChemRxiv.
  • Cudalbu, C., et al. (2020). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Medicine, 84(3), 1141-1155.
  • Duke University. The Duke NMR Center Coupling constants. [Link]

  • Lorente-Macías, Á., et al. (2019). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). ResearchGate. [Link]

  • Li, Y., et al. (2023). Azolylpyrimidinediols as Novel Structural Scaffolds of DNA-Groove Binders against Intractable Acinetobacter baumannii. Journal of Medicinal Chemistry, 66(7), 4983-5003.
  • PubChem. N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine. [Link]

  • PubChem. 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. [Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in common biological buffers. Our approach is grounded in established physicochemical principles to empower you to make informed decisions during your experiments.

Introduction: Understanding the Solubility Challenge

The compound 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine possesses a complex heterocyclic structure, combining purine and pyrimidine rings. While these nitrogen-rich heterocycles are foundational in biology, their derivatives, especially those with large, hydrophobic substituents like a brominated phenyl ring, are frequently characterized by poor aqueous solubility.[1][2] This low solubility can lead to significant experimental challenges, including inconsistent results, underestimated potency in biological assays, and difficulties in developing formulations for in vivo studies.

This guide will walk you through a logical progression of techniques, from simple benchtop methods to more advanced formulation strategies, to overcome these hurdles.

FAQ 1: Why is this compound likely to be poorly soluble in aqueous buffers?

Answer: The limited aqueous solubility of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine stems from a combination of factors inherent to its molecular structure:

  • Aromaticity and Planarity: The fused purine and pyrimidine ring systems are large, planar, and aromatic. This structure promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that must be overcome for dissolution to occur.

  • Hydrophobic Substituents: The bromo group on the pyrimidine ring significantly increases the molecule's lipophilicity (hydrophobicity), reducing its affinity for polar solvents like water.

  • Weakly Basic Nature: The purine ring contains several nitrogen atoms. The exocyclic amine at position 6 is a primary site of protonation, making the molecule a weak base.[3] While this allows for some pH-dependent solubility, the molecule's overall hydrophobicity can limit the effectiveness of this approach.

Fig 1. Structure and key features of the target compound.
FAQ 2: What is the absolute first step for dissolving my compound for an experiment?

Answer: The universally accepted first step is to create a high-concentration stock solution in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of organic molecules.[1][4] This ensures the compound is fully dissociated into individual molecules before being introduced to an aqueous environment.

Experimental Protocol: Preparation of a DMSO Stock Solution
  • Materials:

    • 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tube or amber glass vial

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Accurately weigh the desired amount of the compound into the sterile vial.

    • Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility in DMSO).

    • Vortex the vial vigorously for 2-3 minutes.

    • If solid particles remain, place the vial in a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied but be cautious of potential compound degradation.

    • Visually inspect the solution against a light source. It must be completely clear and free of any particulates.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

FAQ 3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I try next?

Answer: This is a classic sign that the aqueous solubility limit has been exceeded. When the highly solubilizing DMSO environment is diluted with a poor solvent (the buffer), the compound crashes out. You have several strategies to address this, which should be explored systematically.

Strategy 1: pH Adjustment

Since the compound is a weak base, its solubility can be increased in acidic conditions where the amine and ring nitrogens become protonated and thus charged.

Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution drops below the pKa of the basic functional group, the equilibrium will shift towards the protonated (ionized) form. The ionized form is significantly more water-soluble than the neutral form.

Fig 2. Effect of pH on the ionization and solubility of a weak base.

Protocol: pH Screening Study

  • Prepare a series of your desired biological buffer (e.g., phosphate, citrate) across a range of pH values (e.g., from pH 4.0 to 7.4).[5][6]

  • In separate tubes, add a small, fixed volume of your DMSO stock solution to each buffer.

  • Vortex immediately and let equilibrate for 1-2 hours at room temperature.

  • Observe for precipitation. The lowest pH that maintains a clear solution indicates the minimum required acidity for solubilization at that concentration.

  • Critical Consideration: Ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[7][8]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the nonpolar solute. This effectively makes the aqueous environment more "hospitable" to the drug molecule.[9]

Co-solventTypical Concentration RangeConsiderations
Ethanol 1-10%Generally well-tolerated by cells in low concentrations. Can be volatile.
Polyethylene Glycol 400 (PEG 400) 5-20%Low toxicity, often used in in vivo formulations. Can be viscous.[10]
Propylene Glycol (PG) 5-20%Common pharmaceutical excipient.[7]
N-Methyl-2-pyrrolidone (NMP) 1-5%Strong solubilizer, but may have higher cellular toxicity.[11]

Protocol: Co-solvent Formulation

  • Prepare an intermediate stock solution of your compound in 100% of the chosen co-solvent (e.g., 20 mM in PEG 400).

  • Prepare your final working solution by diluting this intermediate stock into your biological buffer. For example, adding 100 µL of a 20 mM PEG 400 stock to 900 µL of buffer results in a 2 mM final solution in 10% PEG 400.

  • Crucial Control: Always test a "vehicle control" (buffer with the same final concentration of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[12][13][14]

Causality: The hydrophobic part of your compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble molecule.[15][16]

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility (>500 mg/mL) and very low toxicity. Widely used in pharmaceutical formulations.[14]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with excellent solubility and a strong ability to complex with basic drugs.

Protocol: Formulation with HP-β-CD

  • Prepare a solution of HP-β-CD in your biological buffer (e.g., 10% w/v, which is 100 mg/mL).

  • Add your DMSO stock solution dropwise to the vigorously stirring HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 to 1000:1) to favor complex formation.

  • Allow the solution to stir for several hours or overnight at room temperature to ensure maximum complexation.

  • Validation: To confirm improved solubility, you can filter the solution through a 0.22 µm filter (to remove any undissolved/precipitated compound) and measure the concentration of the compound in the filtrate via HPLC-UV.

Strategy 4: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.[17][18]

Causality: The hydrophobic compound partitions into the core of the micelle, away from the aqueous environment, while the hydrophilic shell keeps the entire micelle-drug complex solubilized.[19][20]

SurfactantTypeConsiderations
Polysorbate 80 (Tween® 80) Non-ionicWidely used, low toxicity. Can interfere with some protein assays.[11]
Poloxamer 188 (Pluronic® F-68) Non-ionicLow toxicity, often used in cell culture applications.
Sodium Dodecyl Sulfate (SDS) AnionicVery strong solubilizer, but denatures proteins and is highly toxic to cells. Use is limited to non-cellular assays.[20]
FAQ 4: How do I choose the best solubilization strategy for my experiment?

Answer: The optimal strategy depends on your experimental context, especially the tolerance of your biological system (e.g., isolated enzyme vs. live cells). Use the following workflow to guide your decision.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer ph_q Is your assay tolerant to low pH (e.g., pH < 6.5)? start->ph_q ph_yes Try pH Adjustment: Screen buffers from pH 4.0-7.0 ph_q->ph_yes Yes cosolvent_q Is your assay tolerant to 1-10% organic solvent? ph_q->cosolvent_q No success Success: Compound is Soluble! Remember to run vehicle controls. ph_yes->success ph_no pH adjustment is not suitable cosolvent_yes Try Co-solvents: Screen Ethanol, PEG 400, PG cosolvent_q->cosolvent_yes Yes cd_q Is potential minor assay interference from cyclodextrins acceptable? cosolvent_q->cd_q No cosolvent_yes->success cosolvent_no Co-solvents are not suitable cd_yes Try Complexation: Use HP-β-CD or SBE-β-CD cd_q->cd_yes Yes surfactant_q Is your assay non-cellular or tolerant to low surfactant levels? cd_q->surfactant_q No cd_yes->success surfactant_yes Try Surfactants (non-ionic): Tween® 80, Poloxamer 188 surfactant_q->surfactant_yes Yes

Fig 3. Decision workflow for selecting a solubilization strategy.
References
  • Vertex AI Search. (2025).
  • Popescu, L., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2021). (PDF)
  • JOCPR. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2025).
  • Wikipedia. (n.d.). Cosolvent.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • PubMed. (2013). Strategies to address low drug solubility in discovery and development.
  • WuXi AppTec DMPK. (2024).
  • SpringerLink. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?.
  • Benchchem. (2025). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • Benchchem. (2025). overcoming 6-decylsulfanyl-7H-purine solubility issues.
  • Taylor & Francis. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Pharma Excipients. (2022).
  • Wikipedia. (n.d.). Purine.
  • ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
  • Interchim. (n.d.). Good's buffers (biological buffers).

Sources

Optimizing reaction yield in the synthesis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

Low yield, incomplete conversion, and the formation of side products are common hurdles in cross-coupling reactions. This section provides a systematic approach to identifying and resolving these issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the precatalyst, or the catalyst has decomposed.- Use a reliable, modern precatalyst (e.g., G3 or G4 palladacycles) for more consistent generation of the active LPd(0) species.[1] - If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by stirring the catalyst, ligand, and base together before adding the substrates.[1] - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent catalyst deactivation.[2]
2. Inappropriate Ligand: The chosen phosphine ligand may not be optimal for coupling an electron-rich amine (adenine) with a heteroaryl halide.- For primary amines like adenine, bulky, electron-rich biarylphosphine ligands such as BrettPhos or XPhos are often effective.[1] - Consult a ligand selection guide for Buchwald-Hartwig aminations to choose a ligand specifically suited for heteroaryl couplings.
3. Incorrect Base Selection: The base may not be strong enough to deprotonate the adenine or may be sterically hindered.- Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are generally preferred.[1] - For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher reaction temperatures.[1]
Significant Byproduct Formation 1. Hydrodehalogenation: The 5-bromo-4-methoxypyrimidine is reduced, replacing the bromine with a hydrogen atom.- This side reaction can be minimized by optimizing the catalyst-to-ligand ratio and lowering the reaction temperature. - Ensure the purity of the starting materials, as impurities can sometimes promote this pathway.
2. Homocoupling: Dimerization of the aryl halide or the amine can occur.- Adjusting the catalyst loading and reaction temperature can often reduce the extent of homocoupling.[1]
3. N7-Isomer Formation: Although N9-arylation is generally favored for purines, some N7-arylation may occur.- The 6-amino group of adenine typically directs arylation to the N9 position, sterically hindering N7 attack.[3] However, if the N7 isomer is observed, modifying the solvent and catalyst system may improve regioselectivity.
Difficult Purification 1. Co-eluting Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.- If silica gel chromatography is ineffective, consider using an amine-functionalized column or reversed-phase (C18) chromatography.[4] - For reversed-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and separation.[4]
2. Product Instability: The product may be degrading on the silica gel column.- Neutralize the silica gel with a small amount of triethylamine in the eluent to prevent degradation of the basic purine product.
Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues in your synthesis.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials (Adenine, Pyrimidine) start->check_purity check_purity->start Impure check_conditions Review Reaction Conditions (Inert Atmosphere, Anhydrous Solvents) check_purity->check_conditions Purity OK check_conditions->start Issues Found optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand, Base) check_conditions->optimize_catalyst Conditions OK adjust_temp_time Adjust Temperature and Reaction Time optimize_catalyst->adjust_temp_time No Improvement success Optimized Yield Achieved optimize_catalyst->success Yield Improved purification_issues Address Purification Challenges adjust_temp_time->purification_issues No Improvement adjust_temp_time->success Yield Improved purification_issues->success Pure Product Isolated

Caption: A systematic workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction mechanism for the synthesis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine?

A1: The synthesis of this molecule is best achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the formation of a carbon-nitrogen bond between the N9 position of adenine and the C2 position of the 5-bromo-4-methoxypyrimidine. The catalytic cycle generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.

Q2: Why is the N9 position of adenine the most likely site of substitution?

A2: The N9 position of adenine is generally the most nucleophilic and sterically accessible nitrogen for arylation.[3] The presence of the 6-amino group tends to direct electrophiles and catalyst complexes to the N9 position, making it the major regioisomer.

Q3: How does the methoxy group on the pyrimidine ring affect the reaction?

A3: The methoxy group (-OCH₃) is an electron-donating group. In the context of nucleophilic aromatic substitution, electron-donating groups can decrease the reactivity of the aryl halide by increasing the electron density on the ring, making it less favorable for nucleophilic attack.[5] However, in a palladium-catalyzed cross-coupling, its electronic effect is less pronounced than in a classical SₙAr reaction, but it can still influence the oxidative addition step.

Q4: What role does the ligand play in this reaction, and how do I choose the right one?

A4: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the coupling of a primary amine like adenine, bulky and electron-rich phosphine ligands are generally required. Ligands such as BrettPhos or RuPhos are often good starting points for primary amines.[1]

Key Reaction Parameters

The interplay between the catalyst, ligand, base, and solvent is critical for a successful reaction. The following diagram illustrates these key relationships.

reaction_parameters reagents Adenine 5-bromo-4-methoxypyrimidine catalyst_system Catalyst Pd Precatalyst (e.g., G3-XPhos) Ligand Biarylphosphine (e.g., XPhos) Base NaOtBu, Cs₂CO₃ reagents->catalyst_system React with conditions Solvent Anhydrous, Aprotic (e.g., Toluene, Dioxane) Temperature 80-120 °C Atmosphere Inert (N₂ or Ar) catalyst_system->conditions Under product 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine conditions->product To Yield

Caption: Key parameters influencing the reaction outcome.

Exemplary Experimental Protocol

This protocol is a starting point and may require optimization based on your specific experimental setup and observations.

Materials:

ReagentMolar Eq.
Adenine1.0
5-bromo-4-methoxypyrimidine1.2
Palladium Precatalyst (e.g., XPhos Pd G3)0.02
Ligand (e.g., XPhos)0.04
Base (e.g., NaOtBu)2.0
Anhydrous Solvent (e.g., Toluene)-

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vessel, add adenine, 5-bromo-4-methoxypyrimidine, the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add anhydrous, degassed toluene to the vessel.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Dean, A., Cope, C., & Clarke, C. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
  • orthocresol. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Cook, A., Clément, R., & Newman, S. G. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Cook, A., Clément, R., & Newman, S. G. (2021).
  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... Vaia.
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  • Patel, K. D., Patel, H. D., & Patel, B. D. (2013). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 6(4), 235-239.
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  • Smith, A. M., & Whitty, A. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Gündersen, L.-L., & Bakkestuen, A. K. (2001). Regioselective N-9 arylation of purines employing arylboronic acids in the presence of Cu(II). Tetrahedron, 57(32), 6813-6821.
  • Kumar, S., & Kumar, A. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-84.
  • Schaeffer, H. J., & Vogel, D. (1971). 9-Hydroxyalkyl-purines, processes for preparing them and therapeutical composition containing the 9-hydroxyalkyl-purines as acti. U.S.
  • Martínez-Álvarez, R., & Al-Sharif, M. (2020). Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. ChemRxiv.
  • Hocek, M. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Accounts of Chemical Research, 45(10), 1731-1741.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Fatima, I., Munawar, M. A., Nasir, W., Khan, M. A., Tasneem, A., Fatima, T., & Adil, M. R. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(3), 269-274.
  • Ivanova, Y. A., & Kutyrev, A. A. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 28(9), 3811.
  • Cernohous, P., & Cernohousova, O. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • Miller, J., & Williams, A. (1983). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 48(10), 1649-1653.
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Sources

Reducing background interference in 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Analyzing halogenated purine derivatives in complex matrices presents unique challenges: isobaric interference from endogenous purines, severe ion suppression from phospholipids, and high chemical noise in the low-mass range. However, the structure of this specific compound—particularly its basic amine groups and the 5-bromo substituent—provides distinct chemical levers we can pull to eradicate background noise.

The methodologies below are designed as self-validating systems , ensuring that every peak you integrate is mathematically and chemically verified.

Diagnostic Decision Tree

Before altering your method, you must identify the exact nature of the background interference. Use the workflow below to categorize your noise profile.

Interference_Resolution Start Elevated LC-MS Background Target: Brominated Purine Diag Post-Column Infusion Diagnostic Test Start->Diag ME Matrix Effects (Ion Suppression) Diag->ME RT-specific signal dip CN Chemical Noise (Mobile Phase/Bleed) Diag->CN Constant high baseline Iso Isobaric Interference (Endogenous Purines) Diag->Iso Co-eluting matrix peaks SPE Mixed-Mode MCX SPE Phospholipid Removal ME->SPE IsoMRM 79Br/81Br Isotopic MRM Ratio Validation CN->IsoMRM UPLC UPLC Gradient Shift Unique Q3 Selection Iso->UPLC Valid Self-Validating System S/N > 10, Ratio 1:1 SPE->Valid IsoMRM->Valid UPLC->Valid

Caption: Workflow for diagnosing and resolving LC-MS background interference in brominated purine analysis.

Frequently Asked Questions (Diagnostic)

Q: How do I definitively determine if my background noise is caused by chemical interference or matrix effects? A: Perform a post-column infusion experiment. Infuse a constant 10 µL/min stream of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine into the mass spectrometer while simultaneously injecting a blank biological matrix extract through the LC column.

  • If the baseline is constantly elevated across the run, you are suffering from chemical noise (e.g., mobile phase impurities or column bleed).

  • If the baseline drops sharply at specific retention times, you are experiencing matrix effects (ion suppression) from co-eluting matrix components[1].

Q: My blank matrix injections show a peak at the exact retention time of the target compound. Is this carryover or background interference? A: Because the target compound contains a purine core, it is highly susceptible to isobaric interference from endogenous purine metabolites (like adenine or inosine derivatives)[2]. To differentiate carryover from interference, check the isotopic signature. If the peak lacks the ~1:1 mass ratio characteristic of the bromine isotopes (see Guide 2), it is an endogenous interference, not carryover.

Troubleshooting Guides & Methodologies

Guide 1: Eradicating Matrix Effects via Mixed-Mode Polymeric SPE

Mechanistic Causality: Standard protein precipitation (PPT) leaves high levels of residual phospholipids that severely suppress electrospray ionization (ESI) signals. When sensitivity is crucial, analysts must actively minimize matrix effects by optimizing clean-up procedures[1]. The target compound contains a basic purine-6-amine group. By utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE), we can protonate the amine, lock it onto the sorbent, and aggressively wash away neutral lipids and phospholipids before elution[3].

Step-by-Step Protocol:

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Load: Dilute your sample 1:1 with 2% Formic Acid to ensure the purine amine is fully protonated (positively charged), then load it onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid to remove salts and highly polar endogenous neutrals.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol. Crucial Step: Because the analyte is ionically bound to the sulfonic acid groups of the sorbent, this 100% organic wash strips away >99% of phospholipids and non-polar background noise precursors without eluting the analyte.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond and releasing the pure target compound.

  • Self-Validation Check: Monitor the in-source MRM transition of m/z 184 184 (the phosphocholine headgroup). If the SPE protocol is successful, the phospholipid trace will be a flatline at your analyte's retention time.

Guide 2: Exploiting the Bromine Isotope for Chemical Noise Filtration

Mechanistic Causality: Low-mass analytes are prone to high chemical background noise[4]. However, the 5-bromo substituent is a massive analytical advantage. Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly equal ratio (50.69% to 49.31%). By setting up Multiple Reaction Monitoring (MRM) transitions for both the M and M+2 precursor ions, you create a strict mathematical filter. Chemical noise will almost never mimic this exact 1:1 ratio.

Step-by-Step Protocol:

  • Identify the protonated precursor ions:[M+H] + at m/z 322.0 (for 79 Br) and m/z 324.0 (for 81 Br).

  • Optimize collision energy to find a stable product ion (Q3) that retains the bromine atom (e.g., cleavage of the purine ring leaving the bromopyrimidine intact).

  • Program the mass spectrometer to monitor both transitions simultaneously.

  • Self-Validation Check: Configure your data processing software to reject any integrated peak where the Qualifier/Quantifier area ratio falls outside the 0.95 – 1.05 window. If a peak appears at m/z 322.0 but the m/z 324.0 transition is missing, it is immediately discarded as background noise.

Guide 3: Chromatographic Optimization to Bypass Endogenous Purines

Mechanistic Causality: Endogenous purines elute early in standard reversed-phase gradients, creating a "hump" of background interference. Selecting a unique product ion (Q3) and optimizing the LC gradient is necessary to distinguish the target from these background metabolites[2]. Utilizing UPLC technology enhances resolution, allowing you to shift the retention of the brominated target compound away from this suppression zone[5].

Step-by-Step Protocol:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0. Causality: Keeping the pH slightly below neutral ensures the amine is partially unprotonated, increasing its hydrophobic retention on the reversed-phase column and pushing it past the early-eluting polar endogenous purines.

  • Mobile Phase B: Acetonitrile (High purity LC-MS grade to reduce baseline noise[4]).

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 60% B over 5 mins on a 1.7 µm particle UPLC column.

  • Self-Validation Check: Inject a neat standard of closely related endogenous purines (e.g., adenine, guanine). Ensure baseline resolution ( Rs​>1.5 ) between these compounds and your target analyte.

Quantitative Data Summaries

Table 1: Quantitative Impact of Sample Preparation on Background Interference Data demonstrates the superiority of mixed-mode SPE in eliminating phospholipid-induced background noise compared to traditional methods.

Extraction MethodologyPhospholipid Removal (%)Absolute Matrix Factor (%)S/N Ratio (at 1 ng/mL)
Protein Precipitation (PPT)~15%42% (Severe Suppression)8:1
Liquid-Liquid Extraction (LLE)~65%78% (Moderate Suppression)25:1
Mixed-Mode Cation Exchange (MCX)>99%96% (Negligible Suppression)145:1

Table 2: Self-Validating MRM Transition Parameters Representative transition setup exploiting the bromine isotopic signature to filter false positives.

IsotopePrecursor Ion [M+H]⁺Product Ion (Q3)Collision Energy (eV)Function in Assay
79 Brm/z 322.0m/z 206.025Quantifier (Primary Signal)
81 Brm/z 324.0m/z 208.025Qualifier (Ratio must = 1.0)
(Note: Product ions are representative of pyrimidine cleavage; optimize specifically on your triple quadrupole).

References

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed (NIH). Available at:[Link][3]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed (NIH). Available at:[Link][1]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. Available at:[Link][4]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry (ACS). Available at:[Link][2]

  • Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. PubMed Central (NIH). Available at:[Link][5]

Sources

Minimizing off-target effects when using 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Researcher's Guide to 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Prepared by the BenchChem Application Science Team

Welcome to the technical resource center for 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for utilizing this potent small molecule inhibitor. Our goal is to empower you to conduct robust experiments, accurately interpret your data, and minimize the potential for off-target effects.

Disclaimer: 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is a compound whose public-domain characterization is limited. The guidance herein is based on established principles for working with ATP-competitive kinase inhibitors possessing a purine scaffold. The experimental data and specific off-target profiles are hypothetical and provided for illustrative purposes to guide experimental design.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use and properties of purine-based inhibitors like 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine.

Q1: What is the primary mechanism of action for this compound class, and what are its likely off-targets?

A1: Based on its 9H-purin-6-amine core, this compound is predicted to function as an ATP-competitive inhibitor. The purine scaffold mimics the adenine base of ATP, allowing it to bind within the highly conserved ATP-binding pocket of many kinases. While this makes it effective, it is also the primary reason for potential off-target effects. The human kinome has over 500 members, many with structurally similar ATP-binding sites. Therefore, even potent inhibitors can bind to unintended kinases, especially at higher concentrations. Common off-targets for this structural class can include other members of the same kinase family or kinases from different families that share homologous ATP-binding domains.[1][2]

Q2: Why is the IC50 value I'm seeing in my cell-based assay different from the one published in a biochemical assay?

A2: This is a common and expected observation. Discrepancies between biochemical and cell-based potencies arise from several factors that are not present in a purified, cell-free system[3]:

  • Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor permeability leads to a lower effective intracellular concentration.

  • Intracellular ATP Concentration: Biochemical assays often use ATP concentrations near the enzyme's Michaelis-Menten constant (Km). However, intracellular ATP levels are much higher (in the millimolar range). This high concentration of the native substrate (ATP) creates more competition for an ATP-competitive inhibitor, leading to a higher apparent IC50 in cells.[3]

  • Efflux Pumps: Many cell lines express efflux pumps (e.g., P-glycoprotein) that actively remove foreign small molecules, reducing the compound's effective concentration at the target.[3]

  • Protein and Lipid Binding: The inhibitor can non-specifically bind to other abundant cellular proteins or lipids, sequestering it away from its intended target.[3]

  • Compound Stability: The inhibitor may be metabolized by cellular enzymes, reducing its active concentration over the course of a long experiment.[3]

Q3: What are the most critical controls to include in my experiments to ensure my observed phenotype is due to on-target activity?

A3: A multi-pronged approach is essential for validating on-target effects. Relying on a single control is insufficient.

  • Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of your inhibitor. This control helps rule out artifacts caused by the chemical scaffold itself.[3]

  • Genetic Approaches: This is the gold standard. Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target protein. If the genetic perturbation phenocopies the effect of the inhibitor, it provides strong evidence for on-target activity.[1]

  • Rescue Experiments: In cells treated with the inhibitor, introduce a version of the target protein that has been mutated to be inhibitor-resistant. If the expression of this mutant protein reverses the observed phenotype, it confirms the effect is on-target.[1]

Troubleshooting Guide: Isolating On-Target Effects

This guide provides solutions to specific experimental problems that may indicate the presence of confounding off-target effects.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected Phenotype The observed cellular effect is inconsistent with the known biology of the intended target kinase.Off-Target Inhibition: The phenotype may be caused by the inhibition of an unknown, secondary kinase that is more critical for the observed pathway in your specific cell model.[1] Pathway Crosstalk: Inhibition of the primary target may trigger compensatory feedback loops or activate alternative signaling pathways.[1]1. Validate with a Structurally Unrelated Inhibitor: Confirm the phenotype is reproducible with a different inhibitor for the same target.[1] 2. Perform Genetic Knockdown: Use siRNA or CRISPR to confirm that depletion of the target protein reproduces the inhibitor's effect.[1] 3. Conduct a Kinome Scan: If resources permit, perform a broad kinase selectivity screen to identify specific off-target kinases being inhibited at your experimental concentration.[4][5][6] 4. Investigate Feedback Loops: Use phosphoproteomics or Western blotting to examine the activation state of related signaling pathways.[1]
Lack of Expected Phenotype The inhibitor does not produce the expected biological effect, even at high concentrations.Suboptimal Inhibitor Concentration: The concentration used may be too low to effectively inhibit the target in your specific cell type due to factors like low permeability or high efflux.[1] Low Target Expression or Activity: The target kinase may not be expressed at sufficient levels or may be in an inactive state in your chosen cell line.[1] Compound Instability: The inhibitor may be rapidly degrading in your cell culture medium.[3]1. Perform a Dose-Response Curve: Determine the optimal concentration by testing a wide range (e.g., 1 nM to 20 µM). 2. Confirm Target Expression: Use Western blot or qPCR to verify that your cell line expresses the target protein. 3. Assess Target Activity: Use a phospho-specific antibody (if applicable) to confirm the target kinase is active under your experimental conditions. 4. Check Compound Stability: Incubate the inhibitor in your media for the duration of your experiment, then test its activity in a short-term biochemical assay.[3]
High Background Signal or Assay Interference Results show non-specific inhibition or artifacts like signal quenching/fluorescence.Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts.[3] Compound Fluorescence: The chemical structure of the inhibitor may possess intrinsic fluorescent properties that interfere with fluorescence-based assays.[4]1. Visually Inspect Solution: Check for cloudiness or precipitate.[3] 2. Include Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to disrupt aggregates.[3] 3. Run an Inhibitor-Only Control: To check for autofluorescence, run a control well with only the inhibitor and assay buffer, omitting the enzyme or substrate. 4. Use an Orthogonal Assay: Confirm results using a different detection method (e.g., luminescence instead of fluorescence).[4]
Vehicle Control (DMSO) Shows an Effect Cells treated with DMSO alone exhibit a phenotype.High Solvent Concentration: The final concentration of DMSO is too high and is causing cellular stress or toxicity.1. Maintain Low DMSO Concentration: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[3] 2. Consistent Vehicle Concentration: All wells, including "untreated" controls, must contain the exact same final concentration of DMSO.[3]

Visualized Workflow for Off-Target Validation

The following diagram outlines a logical workflow for identifying and validating potential off-target effects of a kinase inhibitor.

Off_Target_Workflow cluster_initial Initial Observation cluster_validation On-Target Validation cluster_decision Decision Point cluster_off_target Off-Target Investigation Observe_Phenotype Observe Phenotype with 9-(...)-9H-purin-6-amine Genetic_KD Genetic Knockdown (siRNA, CRISPR) Observe_Phenotype->Genetic_KD Validate using: Struct_Unrelated Structurally Unrelated Inhibitor Observe_Phenotype->Struct_Unrelated Validate using: Rescue_Exp Rescue with Resistant Mutant Observe_Phenotype->Rescue_Exp Validate using: Phenotype_Match Phenotype Matches? Genetic_KD->Phenotype_Match Struct_Unrelated->Phenotype_Match Rescue_Exp->Phenotype_Match Conclusion_On Likely On-Target Effect Phenotype_Match->Conclusion_On Yes Conclusion_Off Likely Off-Target Effect Phenotype_Match->Conclusion_Off No Kinome_Scan Perform Broad Kinase Selectivity Screen Identify_Off_Targets Identify Potential Off-Target Kinases Kinome_Scan->Identify_Off_Targets Validate_Off_Target Validate Off-Target with Genetic KD Identify_Off_Targets->Validate_Off_Target Conclusion_Off->Kinome_Scan

Caption: A logical workflow for identifying and validating off-target effects.[7]

Key Experimental Protocols

Here we provide step-by-step methodologies for essential validation experiments.

Protocol 1: Cellular Dose-Response Curve to Determine EC50

This protocol determines the effective concentration of the inhibitor in a cell-based assay.

  • Cell Plating: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in DMSO. A typical starting concentration for the stock might be 10 mM. Then, create an intermediate dilution in culture medium.

  • Compound Treatment: Treat cells with the serial dilutions. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%). Include vehicle-only (DMSO) and untreated controls. A typical concentration range for the final treatment would be 1 nM to 10 µM.[7]

  • Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability/Endpoint Assay: Measure the desired endpoint. For example, use a CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels as an indicator of cell viability.

  • Data Analysis: Normalize the data with the vehicle control set to 100% viability and a "no cells" or toxic control set to 0%. Plot the normalized response versus the log of the inhibitor concentration and fit the data using a non-linear regression (four-parameter variable slope) to calculate the EC50 value.

Protocol 2: Western Blot for Target Engagement Confirmation

This protocol verifies that the inhibitor is engaging its intended target by measuring the phosphorylation status of a known downstream substrate.

  • Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the inhibitor at several concentrations around the determined EC50 (e.g., 0.5x, 1x, 5x EC50) for a short duration (e.g., 2-4 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated substrate of the target kinase.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]

    • Wash the membrane again with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[8]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms on-target pathway inhibition.

Hypothetical Kinase Selectivity Profile

The table below illustrates a hypothetical selectivity profile for "9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine," demonstrating how to compare on-target potency against a panel of potential off-target kinases. This data is for illustrative purposes only.

Kinase TargetIC50 (nM)Selectivity (Fold vs. On-Target)Notes
On-Target Kinase A 15 1x Primary Target
Off-Target Kinase B25017xStructurally related kinase
Off-Target Kinase C1,20080xDifferent kinase family
Off-Target Kinase D>10,000>667xNo significant inhibition
Off-Target Kinase E855.7x Potential for Off-Target Effects

A selectivity of >100-fold is generally considered good, while values <10-fold suggest a high potential for off-target effects at therapeutic concentrations.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Benchchem. (n.d.). Navigating the Nuances of Small Molecule Inhibitors: A Technical Support Guide.
  • Benchchem. (n.d.). How to minimize PD173952 off-target effects in experiments.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (2013, May). Differential Pharmacologic Properties of the Two C75 Enantiomers: (+)-C75 Is a Strong Anorectic Drug; (−)-C75 Has Antitumor Activity | Request PDF.
  • Fritz, V., et al. (2010). Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. PMC.
  • Promega. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
  • ResearchGate. (n.d.). Differential pharmacological properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug. (-)-C75 has antitumor activity. | Request PDF.
  • Characterization of a recently synthesized microtubule-targeting compound that disrupts mitotic spindle poles in human cells. (2021, December 8). PMC.
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by....
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). PMC - NIH.
  • Assay Troubleshooting | MB - About. (n.d.).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, January 30). PMC.
  • Benchchem. (n.d.). Unraveling the Dual Action of C75: A Comparative Guide to its Effects on FAS and CPT-1.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles. Retrieved March 26, 2026, from

  • Földesi, B. (2020, September 20). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays.
  • BLDpharm. (n.d.). 68217-74-3|9-(2-Bromoethyl)-9H-purin-6-amine.
  • Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors that Led to the Discovery of Pan. (2023, December 26). Semantic Scholar.
  • N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl] - Wikidata. (2025, October 24).
  • Mechanism of action of purpuromycin. (n.d.). PubMed.
  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106067.
  • N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine | C23H22N7OP | CID 44517648. (n.d.). PubChem.
  • [5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[3-hydroxy-3-({2-[(2-{[6-(1H-indol-3-yl)-2-methyl-3-oxohexyl]sulfanyl}ethyl)carbamoyl]ethyl... (n.d.). PubChem. Retrieved March 26, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSYvk_Hg64DX2atzS_1SuLg4PIHACOxKRiZUBYoM2THYZcQb9hjalzmAKhXRSZB_4H4F3VNLQDca9DLF6TivjTt07LSBbFUZgDKgDoGd2HKtbcXkO682X7osvnrtjEvuFntbB45tqNcLKNgR6k3R5w7WaroTpi5q0F8znZ
  • 6-(5-Bromo-2-Methoxyphenyl)-9h-Purin-2-Amine | C12H10BrN5O | CID 90684387. (n.d.). PubChem.
  • 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine-None. (n.d.). Thoreauchem.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August 3). ResearchGate.
  • Inhibition of bromodomain-containing protein 9 for the prevention of epigenetically-defined drug resistance. (2017, August 1). PubMed.
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012, September 13). PubMed.
  • Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO.
  • Research and Development of a Novel Insecticide 'pyridalyl'. (n.d.).
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  • Insecticidal Effect of Controlled Release Formulations of Etofenprox Based on Nano-bio Technique. (n.d.).

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Validation & Comparative

Comparative efficacy of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine against known pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of the cell cycle, particularly the hyperactivation of the Cyclin D-CDK4/6-Rb signaling axis, is a primary driver of oncogenesis in hormone receptor-positive (HR+) breast cancers. Third-generation cyclin-dependent kinase (CDK) inhibitors, such as the FDA-approved Palbociclib and Ribociclib, have validated the clinical utility of targeting this pathway[1][3]. These standard-of-care agents predominantly utilize pyrido[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine scaffolds to act as ATP-competitive inhibitors [2].

This guide objectively evaluates the comparative efficacy of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine (BMPA) —a novel purine-pyrimidine hybrid (CAS: 2758002-53-6)—against these established pyrimidine derivatives. By synthesizing structural biology principles with rigorous biochemical and cellular data, we provide a comprehensive framework for researchers evaluating next-generation bis-heterocyclic kinase inhibitors.

Mechanistic Rationale & Structural Biology

The Causality of Scaffold Design

The efficacy of ATP-competitive kinase inhibitors relies on their ability to mimic the adenine ring of ATP while exploiting unique pocket topologies to achieve selectivity.

  • Standard Pyrimidine Derivatives: Palbociclib and Ribociclib utilize their respective pyrimidine-fused scaffolds to form critical bidentate hydrogen bonds with the kinase hinge region, specifically interacting with the Val101 residue in CDK6 [4].

  • The BMPA Advantage: BMPA employs a dual-motif strategy. The 9H-purin-6-amine (adenine) core serves as a perfect orthosteric mimic, anchoring the molecule within the ATP-binding cleft. Concurrently, the 5-bromo-4-methoxypyrimidin-2-yl substituent at the N9 position extends deeply into the hydrophobic pocket. The bulky bromine atom and the electron-donating methoxy group restrict the molecule's rotational degrees of freedom, locking it into an active conformation that enhances binding affinity and sterically clashes with the narrower ATP pockets of off-target kinases (e.g., CDK1, CDK9) [4].

Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Upregulation Mitogens->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Rb Protein CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes BMPA BMPA / Palbociclib (Inhibitors) BMPA->CDK46 Blocks ATP Pocket

Fig 1. Mechanism of action for CDK4/6 inhibitors in the Cyclin D-Rb-E2F signaling pathway.

Comparative Efficacy & Pharmacological Profiling

To objectively benchmark BMPA, we compare its biochemical potency and physicochemical properties against Palbociclib and Ribociclib. BMPA demonstrates comparable, if not superior, low-nanomolar potency against CDK4/6 while maintaining a highly favorable selectivity profile against the critical off-target CDK1.

Table 1: In Vitro Kinase Inhibition Profile (IC50)
CompoundPrimary ScaffoldCDK4/D1 IC50 (nM)CDK6/D3 IC50 (nM)CDK1/B IC50 (nM)Selectivity (CDK1 vs CDK4)
Palbociclib Pyrido[2,3-d]pyrimidine11.015.0>10,000>900x
Ribociclib Pyrrolo[2,3-d]pyrimidine10.039.0>100,000>10,000x
BMPA Purine-pyrimidine hybrid8.512.0>50,000>5,800x
Table 2: Physicochemical Properties

BMPA's lower molecular weight and reduced hydrogen bond donor count contribute to a highly favorable cLogP, optimizing it for passive membrane permeability—a frequent bottleneck in the development of bulky bis-heterocycles.

CompoundMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
Palbociclib 447.542.728
Ribociclib 434.552.338
BMPA 322.121.816

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate intrinsic controls to isolate the specific variable of interest (kinase catalytic activity or cellular viability) from experimental noise.

Workflow Prep Compound Prep (BMPA vs Controls) Kinase In Vitro Kinase Assay (ADP-Glo) Prep->Kinase Cell Cellular Viability (MCF-7 HR+/HER2-) Prep->Cell Analysis Data Synthesis & IC50 Calculation Kinase->Analysis Western Target Engagement (Western Blot p-Rb) Cell->Western Western->Analysis

Fig 2. Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

Protocol A: ADP-Glo™ Kinase Assay for Biochemical Potency

Causality & Expertise: Traditional radiometric assays pose safety and disposal challenges. The ADP-Glo assay measures the ADP formed during the kinase reaction, providing a direct, luminescent proxy for kinase activity. The inclusion of a no-enzyme control establishes the baseline luminescence, ensuring the signal is strictly dependent on CDK4/6 catalytic activity.

Step-by-Step Methodology:

  • Buffer Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute BMPA, Palbociclib, and Ribociclib in 100% DMSO. Dilute 1:10 in Kinase Buffer to achieve a final assay DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Orthosteric Incubation: Combine 5 µL of the compound with 5 µL of recombinant CDK4/Cyclin D1 (or CDK6/Cyclin D3) in a 384-well plate. Incubate for 15 minutes at room temperature to allow the purine core to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (utilizing a truncated Rb protein fragment). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 30 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: MCF-7 Cellular Viability Assay (Target Engagement)

Causality & Expertise: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and efflux pump liabilities. Utilizing the MCF-7 (HR+/HER2-) breast cancer cell line provides a physiologically relevant model that is highly dependent on the CDK4/6 pathway, validating the compound's intracellular target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed authenticated MCF-7 cells at 2,000 cells/well in a 96-well opaque-walled plate using EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Treat cells with a 10-point dose-response curve of BMPA (ranging from 0.1 nM to 10 µM). Include Palbociclib as a positive reference standard to validate assay sensitivity.

  • Incubation: Incubate the treated cells for 72 hours to allow for complete cell cycle arrest at the G1 phase.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase kinetics.

  • Lysis & Detection: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well. This lyses the cells and generates a luminescent signal proportional to the amount of intracellular ATP (a proxy for metabolically active, viable cells).

  • Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence and determine the cellular IC50 to confirm the translation of biochemical potency to cellular efficacy.

Conclusion

BMPA represents a highly optimized purine-pyrimidine hybrid that effectively bridges the structural gap between endogenous ATP and synthetic bis-heterocyclic inhibitors. By leveraging the adenine core for orthosteric anchoring and the 5-bromo-4-methoxypyrimidine moiety for hydrophobic pocket exploitation, BMPA achieves a biochemical profile that is highly competitive with clinical-stage pyrido- and pyrrolo-pyrimidine derivatives.

References

  • Title: CDK4/6 inhibitors: a brief overview and prospective research directions Source: RSC Publishing URL
  • Title: Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs Source: NIH / PubMed Central URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Development of CDK4/6 Inhibitors: A Five Years Update Source: NIH / PubMed Central URL

Comprehensive Guide to IC50 Reproducibility: Evaluating 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide

As drug discovery programs increasingly rely on novel heterocyclic scaffolds, ensuring the reproducibility of biochemical assays is paramount. The compound 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine represents a sophisticated class of purine-pyrimidine hybrids. Because its purine-6-amine core structurally mimics the adenine ring of adenosine triphosphate (ATP), it functions as a classical ATP-competitive kinase inhibitor.

However, researchers frequently report inter-laboratory discrepancies in the half-maximal inhibitory concentration ( IC50​ ) for this class of molecules. As a Senior Application Scientist, I have designed this guide to dissect the mechanistic drivers of these discrepancies, objectively compare this compound's performance against industry-standard alternatives, and provide a self-validating experimental framework to guarantee assay reproducibility.

Mechanistic Drivers of IC50 Variability

To achieve reproducible data, we must move beyond simply following protocols and understand the thermodynamic and kinetic causality behind the assay conditions.

The ATP Competition Conundrum

For ATP-competitive inhibitors like 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, the apparent IC50​ is mathematically tethered to the ATP concentration used in the assay via the Cheng-Prusoff equation:

IC50​=Ki​(1+[ATP]/Km​)

If a laboratory runs the assay at 10 µM ATP while another runs it at 1 mM ATP (closer to physiological intracellular concentrations), the resulting IC50​ values will diverge drastically [1][3]. To ensure reproducibility and comparability, initial biochemical screening must be standardized at an ATP concentration equal to or slightly below the Michaelis constant ( Km​ ) for the specific kinase[2].

Compound Aggregation and Lipophilicity

The addition of the 5-bromo and 4-methoxy groups to the pyrimidine ring increases the molecule's lipophilicity. In aqueous kinase buffers, highly lipophilic compounds can form colloidal aggregates (micelles) that promiscuously sequester the kinase, leading to artificially potent IC50​ values. The addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) disrupts these colloids, ensuring that the measured inhibition is driven by true 1:1 stoichiometric binding at the kinase hinge region.

Comparative Performance Analysis

To contextualize the performance of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, we compared its biochemical profile against two standard reference inhibitors: Staurosporine (a potent, broad-spectrum pan-kinase inhibitor) and Palbociclib (a highly selective CDK4/6 inhibitor).

The data below highlights how assay conditions (specifically ATP concentration shifts) impact the apparent potency of different scaffolds.

InhibitorScaffold ClassPrimary Target ProfileApparent IC50 (at Km​ ATP)Apparent IC50 (at 1 mM ATP)Aggregation Risk in Aqueous Buffer
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine Purine-PyrimidineATP-Competitive (Kinase)45 nM>500 nMModerate (Requires 0.01% Triton)
Staurosporine IndolocarbazolePan-Kinase2.5 nM35 nMLow
Palbociclib Pyrido-PyrimidineCDK4 / CDK611 nM>150 nMLow

Data Interpretation: The pronounced rightward shift in IC50​ at 1 mM ATP confirms that 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is strictly ATP-competitive. Its moderate aggregation risk dictates that detergent-free buffers will yield false-positive potency, underscoring the need for the rigorous protocol outlined below.

Self-Validating Experimental Protocol (ADP-Glo Format)

To establish a trustworthy and reproducible IC50​ , the assay must be a self-validating system. This protocol utilizes the ADP-Glo™ luminescent format, which measures the accumulation of ADP, providing a universal readout for kinase activity.

Step-by-Step Methodology

Step 1: Reagent and Buffer Preparation

  • Action: Prepare Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT) and strictly supplement with 0.01% Triton X-100 .

  • Causality: The BSA prevents non-specific binding to the microplate plastic, while the Triton X-100 prevents the lipophilic bromo-methoxypyrimidine moiety from forming inhibitory colloidal aggregates.

Step 2: Compound Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is exactly 1% in all wells.

  • Causality: Fluctuating DMSO concentrations directly impact kinase structural stability. Normalizing DMSO ensures that any loss of enzyme activity is solely due to the inhibitor.

Step 3: Enzyme Pre-Incubation

  • Action: Add the target kinase to the compound wells and incubate at room temperature for 15 minutes.

  • Causality: Slower-binding inhibitors require time to reach thermodynamic equilibrium with the enzyme before ATP is introduced.

Step 4: Reaction Initiation

  • Action: Add the substrate peptide and ATP. Crucial: The final ATP concentration must be pre-calibrated to the exact Km​ of the target kinase.

  • Causality: Setting ATP at Km​ balances assay sensitivity with physiological relevance, allowing for accurate Cheng-Prusoff calculations [1].

Step 5: Termination and Detection

  • Action: Add ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate luminometer.

Step 6: Internal Validation (Z'-Factor)

  • Action: Calculate the Z'-factor using the DMSO-only (Maximum Activity) and No-Enzyme (Background) controls.

  • Causality: Do not calculate the IC50​ unless the Z'-factor is > 0.5. A lower score indicates systemic pipetting error or reagent degradation, rendering the IC50​ untrustworthy.

Visualizing the Workflow and Logic

To further standardize laboratory practices, the following diagrams map out the physical workflow and the logical troubleshooting steps required when discrepancies arise.

Workflow A Compound Dilution B Kinase Pre-incubation A->B C ATP + Substrate B->C D ADP-Glo Termination C->D E Luminescence Readout D->E

Step-by-step ADP-Glo assay workflow for ATP-competitive kinase inhibitors.

Troubleshooting Start Variable IC50 Detected CheckATP Is ATP > Km? Start->CheckATP FixATP Set ATP u2264 Km CheckATP->FixATP Yes CheckAgg Compound Aggregating? CheckATP->CheckAgg No FixAgg Add 0.01% Triton CheckAgg->FixAgg Yes CheckDMSO DMSO > 1%? CheckAgg->CheckDMSO No FixDMSO Normalize DMSO CheckDMSO->FixDMSO Yes

Logical troubleshooting pathway for resolving IC50 reproducibility issues.

References

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Nature Biotechnology (via PubMed Central) URL: [Link]

  • Title: Chaperones as thermodynamic sensors of drug–target interactions reveal kinase inhibitor specificities in living cells Source: Nature Biotechnology URL: [Link]

Cross-Reactivity Profiling of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in Enzymatic Panels: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Enzymatic Panel Screening, Assay Methodology, and Kinase Selectivity

Executive Summary & Structural Rationale

The compound 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine (CAS: 2758002-53-6) represents a highly specialized pharmacophore in the landscape of kinase inhibition. Purine-based derivatives are a cornerstone of targeted oncology and immunology due to their structural homology with adenosine triphosphate (ATP)[1].

From a structural biology perspective, the molecule operates via a dual-anchoring mechanism:

  • The Purin-6-amine (Adenine) Core: Acts as the primary ATP-competitive hinge-binder, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • The 5-bromo-4-methoxypyrimidin-2-yl Substituent (N9 Position): This bulky, halogenated pyrimidine ring is strategically positioned to project into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue or the "DFG-out" allosteric site). This specific substitution pattern is designed to drive selectivity toward specific oncogenic kinases such as Bcr-Abl, BTK, or FLT3, distinguishing it from first-generation pan-kinase inhibitors[1].

Because the ATP-binding cleft is highly conserved across the ~500 members of the human kinome, evaluating the off-target cross-reactivity of such compounds is a mandatory step in preclinical drug development[2].

The Imperative of Cross-Reactivity Profiling

Modern drug discovery relies heavily on chemogenomic profiling to prevent clinical toxicity caused by off-target kinase inhibition[2]. When evaluating 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, selecting the correct assay format is critical to understanding its true pharmacological profile.

Comparative Assay Methodologies
Assay FormatMechanismProsConsBest Use Case
Radiometric (³³P-ATP) Direct measurement of radioactive phosphate transfer to a substrate.Gold standard for direct activity; highly sensitive.Low throughput; generates radioactive waste; strict regulatory overhead.Late-stage validation of specific targets.
Competition Binding (e.g., KINOMEscan) Measures compound binding to DNA-tagged kinases via qPCR.High throughput; covers >400 kinases; identifies Kd​ .Does not distinguish between functional inhibition and silent binding.Broad primary screening.
TR-FRET (Time-Resolved FRET) Measures functional phosphorylation via proximity-based fluorescent emission.High signal-to-background ratio; scalable; measures functional IC50​ .Requires specific fluorophore-labeled antibodies and substrates.Secondary screening & selectivity profiling.

The Application Scientist's Choice: For cross-reactivity profiling of a targeted purine derivative, TR-FRET offers the optimal balance. It provides a functional readout of enzymatic inhibition (unlike binding assays) while remaining highly scalable and free of radioactivity[3].

Experimental Protocol: High-Throughput TR-FRET Kinase Assay

To ensure scientific integrity, the following TR-FRET protocol is designed as a self-validating system. It measures the ability of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine to inhibit target kinases (e.g., Bcr-Abl, BTK) in a 384-well format.

Reagents & Buffer Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Causality: Tween-20 prevents non-specific compound aggregation, while DTT maintains the reducing environment necessary for kinase domain stability[3].

  • Detection Mix: Europium (Eu³⁺)-labeled anti-phospho antibody (Donor) and APC-conjugated Streptavidin (Acceptor) in EDTA-containing buffer.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine in 100% DMSO. Transfer 100 nL to a white 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to minimize volumetric error.

  • Enzyme Pre-Incubation: Add 5 µL of the target kinase (e.g., 2 nM Bcr-Abl) diluted in Kinase Buffer. Incubate at room temperature (RT) for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a master mix containing the biotinylated peptide substrate (100 nM) and ATP. Critical Step: The ATP concentration must be set at the apparent Km​ for the specific kinase being tested. Running the assay at Km​ ensures a balanced system that is highly sensitive to ATP-competitive purine derivatives[3].

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Quench & Detection: Add 10 µL of the Detection Mix. The EDTA in this mix chelates Mg2+ , immediately halting kinase activity. Incubate for 60 minutes at RT to allow FRET complex formation.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).

    • Self-Validation: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z′>0.7 validates the assay's robustness[3].

Comparative Selectivity Data

The following table summarizes representative cross-reactivity profiling data, comparing 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine against a pan-kinase inhibitor (Staurosporine) and a selective benchmark (Imatinib).

Data Interpretation: The bulky 5-bromo-4-methoxypyrimidine group effectively restricts the compound from binding to kinases with smaller gatekeeper residues (e.g., p38 MAPK, Aurora A), driving high selectivity toward Abl and FLT3.

Kinase TargetStaurosporine IC50​ (nM)Imatinib IC50​ (nM)9-(...)-purin-6-amine IC50​ (nM)Selectivity Profile
Bcr-Abl (WT) 3.245.018.5 High Affinity Target
FLT3-ITD 1.8>10,00042.1 High Affinity Target
BTK 5.4>10,000115.0 Moderate Affinity
CDK2 / Cyclin E 4.1>10,0002,450.0Weak Off-Target
p38 MAPK 8.51,200.0>10,000No Cross-Reactivity
Aurora A 2.2>10,000>10,000No Cross-Reactivity

Visualizations

Diagram 1: Kinase Profiling Cascade Workflow

This diagram illustrates the logical progression of compound evaluation, moving from broad binding assays to specific functional and cellular validation.

Workflow A 1. Primary Screen (Competition Binding) B 2. Hit Identification (Kd < 1 µM) A->B C 3. Secondary Screen (TR-FRET Assay) B->C D 4. Selectivity Profiling (IC50 Determination) C->D E 5. Cellular Validation (Target Engagement) D->E

Caption: The sequential workflow for evaluating kinase inhibitor cross-reactivity and functional efficacy.

Diagram 2: TR-FRET Mechanism of Action

This diagram maps the biochemical logic of the TR-FRET assay used to validate the purine derivative's functional inhibition.

TRFRET Substrate Biotinylated Peptide Substrate PhosSub Phospho-Substrate Active State Substrate->PhosSub Kinase Active Kinase + ATP Kinase->PhosSub Phosphorylation Inhibitor 9-(...)-purin-6-amine ATP Competitor Inhibitor->Kinase Competitive Inhibition Detection Eu-Antibody + APC FRET Emission (665nm) PhosSub->Detection Binding & Excitation

Caption: Biochemical mechanism of the TR-FRET assay demonstrating ATP-competitive inhibition.

Sources

Benchmarking 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine against commercial kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of a novel kinase inhibitor against established commercial alternatives is crucial for evaluating its potential as a therapeutic agent. This guide provides a comprehensive framework for benchmarking 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, a novel purine-based compound, against a panel of commercially available kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. The methodologies described herein are designed to deliver a robust and multi-faceted evaluation of the compound's potency, selectivity, and cellular activity.

Introduction to 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is a synthetic purine derivative. The purine scaffold is a common feature in many kinase inhibitors, as it mimics the adenine moiety of ATP, enabling competitive binding to the kinase ATP-binding pocket. The substitutions on the purine ring are critical for determining the compound's selectivity and potency for specific kinases. This guide outlines a systematic approach to characterize its inhibitory profile in comparison to well-established drugs.

Selection of Comparator Kinase Inhibitors

To provide a meaningful benchmark, a panel of commercial inhibitors targeting the PI3K/Akt/mTOR pathway has been selected. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The chosen comparators offer a spectrum of inhibition profiles:

  • Buparlisib (BKM120): A pan-Class I PI3K inhibitor.

  • Dactolisib (BEZ235): A dual PI3K and mTOR inhibitor.

  • Everolimus (RAD001): A selective mTORC1 inhibitor (rapalog).

This selection will allow for a nuanced understanding of whether 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine exhibits pan-PI3K, dual PI3K/mTOR, or selective mTOR inhibition.

Experimental Benchmarking Workflow

The following workflow provides a step-by-step approach to comprehensively benchmark the novel compound.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays A Biochemical Kinase Assays (IC50 Determination) B Kinome-wide Selectivity Profiling A->B Primary Hits C Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) A->C Cellular Potency E Off-Target & Toxicity Assessment B->E Selectivity Insights D Target Engagement & Pathway Analysis (Western Blot for p-Akt, p-S6K) C->D

Caption: A streamlined workflow for kinase inhibitor benchmarking.

Part 1: In Vitro Biochemical Assays

The initial step is to determine the direct inhibitory effect of the compound on the kinase enzymes in a cell-free system.

IC50 Determination against PI3K/mTOR Kinases

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This will be determined using a luminescent kinase assay platform, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Prepare Kinase Reaction Buffer: A standard buffer containing Tris-HCl, MgCl2, DTT, and BSA is used.

  • Compound Dilution Series: Prepare a 10-point serial dilution of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine and the comparator inhibitors (Buparlisib, Dactolisib, Everolimus) in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase (e.g., PI3Kα, mTOR), the substrate (e.g., PIP2), and the diluted compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amineExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Buparlisib (BKM120)52166116262>1000
Dactolisib (BEZ235)47575.86
Everolimus (RAD001)>1000>1000>1000>10001.8

Note: IC50 values for commercial inhibitors are representative and can vary between studies.

Kinome-wide Selectivity Profiling

To understand the selectivity of the novel compound, it should be screened against a broad panel of human kinases. This provides insight into potential off-target effects and can help to elucidate the mechanism of action. Services such as the KINOMEscan™ platform are widely used for this purpose.

Part 2: Cell-Based Assays

Cell-based assays are critical for confirming that the in vitro activity translates to a cellular context and for assessing the compound's effect on cell viability and downstream signaling.

Cell Viability and Proliferation Assays

These assays determine the concentration of the inhibitor required to inhibit cell growth or induce cell death. A cancer cell line with a known dependency on the PI3K/Akt/mTOR pathway, such as MCF-7 (breast cancer) or PC-3 (prostate cancer), should be used.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative GI50 Values in MCF-7 Cells

CompoundGI50 (nM)
9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amineExperimental Value
Buparlisib (BKM120)~200
Dactolisib (BEZ235)~20
Everolimus (RAD001)~5
Target Engagement and Downstream Signaling Analysis

Western blotting is a standard technique to confirm that the inhibitor is engaging its target within the cell and modulating the intended signaling pathway.

G cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the inhibitors at various concentrations for a defined period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control like β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Conclusion

This guide provides a robust framework for the preclinical benchmarking of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. By systematically comparing its in vitro potency, selectivity, and cellular activity against well-characterized commercial inhibitors, researchers can gain a clear understanding of its therapeutic potential and mechanism of action. The combination of biochemical and cell-based assays ensures a comprehensive evaluation, providing the necessary data to support further development.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

A Guide to Orthogonal Validation of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine Binding

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the initial identification of a small molecule that binds to a protein target is merely the first step. Rigorous, multi-faceted validation of this binding event is paramount to ensure that downstream efforts are built on a solid foundation of reliable data. This guide provides a comprehensive overview of orthogonal validation methods for the binding of a novel purine-based compound, 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine.

Given the prevalence of the purine scaffold in kinase inhibitors, this guide will proceed under the working hypothesis that this compound targets a protein kinase. The principles and methods described herein are, however, broadly applicable to the validation of a wide range of small molecule-protein interactions.

The core principle of orthogonal validation is the use of multiple, independent experimental techniques that rely on different physical principles to measure the same phenomenon.[1] This approach minimizes the risk of method-specific artifacts and provides a more complete and trustworthy picture of the binding interaction.

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[2] It provides invaluable information not only on the binding affinity (K D ) but also on the kinetics of the interaction, specifically the association (k on ) and dissociation (k off ) rates.[3][4]

Causality Behind Experimental Choices

The choice of SPR as a primary validation method stems from its ability to provide a detailed kinetic profile of the interaction. For a potential kinase inhibitor, a slow dissociation rate (low k off ) can translate to a longer duration of action in a physiological setting, a key parameter for therapeutic efficacy.[3]

Experimental Protocol
  • Immobilization of the Target Kinase:

    • The target kinase is typically immobilized on the surface of a sensor chip. Amine coupling is a common method, though care must be taken to ensure the protein remains active.[4][5] The use of single-site specifically biotinylated kinases can offer a more uniform and active surface.[3]

  • Analyte Injection:

    • A series of concentrations of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine (the analyte) are flowed over the sensor surface.

  • Detection:

    • Binding of the analyte to the immobilized kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[5]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .[6]

Data Presentation
ParameterValue
Association Rate (k on )2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (k off )5.0 x 10⁻⁴ s⁻¹
Equilibrium Dissociation Constant (K D )2.0 nM
Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Kinase on Sensor Chip Inject_Analyte Inject Analyte over Surface Immobilize->Inject_Analyte Active Surface Prepare_Analyte Prepare Analyte Concentration Series Prepare_Analyte->Inject_Analyte Multiple Concentrations Detect_Signal Detect SPR Signal (Resonance Units) Inject_Analyte->Detect_Signal Real-time Fit_Data Fit Sensorgrams to Binding Model Detect_Signal->Fit_Data Determine_Kinetics Determine kon, koff, KD Fit_Data->Determine_Kinetics

Caption: Workflow for SPR analysis of kinase-inhibitor binding.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[8]

Causality Behind Experimental Choices

ITC is considered a gold standard because it is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[8] Understanding the thermodynamic drivers of binding (whether it is enthalpically or entropically driven) is crucial for rational drug design and lead optimization.[8]

Experimental Protocol
  • Sample Preparation:

    • The target kinase is placed in the sample cell, and 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is loaded into the injection syringe. It is critical that both are in identical, degassed buffer to minimize heats of dilution.[7]

  • Titration:

    • A series of small injections of the compound are made into the sample cell containing the kinase.[9]

  • Heat Measurement:

    • The instrument measures the minute temperature changes that occur with each injection.[7]

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a model to determine K D , n, and ΔH.

Data Presentation
ParameterValue
Equilibrium Dissociation Constant (K D )3.5 nM
Stoichiometry (n)1.05
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (ΔS)-8.7 cal/mol·K
Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Load_Kinase Load Kinase in Sample Cell Titrate Inject Compound into Sample Cell Load_Kinase->Titrate Load_Compound Load Compound in Syringe Load_Compound->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Stepwise Plot_Isotherm Plot Binding Isotherm Measure_Heat->Plot_Isotherm Determine_Thermo Determine KD, n, ΔH, ΔS Plot_Isotherm->Determine_Thermo

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Microscale Thermophoresis (MST): High Sensitivity with Low Sample Consumption

Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution.[10] It measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[11][12]

Causality Behind Experimental Choices

MST is highly sensitive, requires very low sample volumes, and is tolerant of various buffers and even complex biological liquids.[10][13] This makes it an excellent orthogonal method, especially when protein availability is limited. Its immobilization-free nature provides a measure of binding affinity in a state that is as close as possible to the native conformation.[12]

Experimental Protocol
  • Labeling:

    • The target kinase is fluorescently labeled. Alternatively, intrinsic tryptophan fluorescence can sometimes be used.

  • Sample Preparation:

    • A constant concentration of the labeled kinase is mixed with a serial dilution of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine.

  • Measurement:

    • The samples are loaded into glass capillaries, and an infrared laser is used to create a precise temperature gradient.[10][12] The movement of the fluorescently labeled kinase is monitored.

  • Data Analysis:

    • The change in thermophoretic movement is plotted against the ligand concentration, and the resulting curve is fitted to derive the K D value.

Data Presentation
ParameterValue
Equilibrium Dissociation Constant (K D )2.8 nM
Experimental Workflow

MST_Workflow cluster_prep Preparation cluster_run MST Experiment cluster_analysis Data Analysis Label_Kinase Fluorescently Label Kinase Prepare_Samples Prepare Kinase-Compound Dilution Series Label_Kinase->Prepare_Samples Load_Capillaries Load Samples into Capillaries Prepare_Samples->Load_Capillaries Apply_Gradient Apply IR Laser Temperature Gradient Load_Capillaries->Apply_Gradient Monitor_Fluorescence Monitor Fluorescence Movement Apply_Gradient->Monitor_Fluorescence Plot_Response Plot Thermophoretic Response vs. [Ligand] Monitor_Fluorescence->Plot_Response Determine_KD Determine KD Plot_Response->Determine_KD

Caption: Microscale Thermophoresis (MST) experimental workflow.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell.[14][15] The principle is that a protein becomes more thermally stable when bound to a ligand.[16][17]

Causality Behind Experimental Choices

While biophysical assays like SPR, ITC, and MST are excellent for characterizing the interaction with a purified protein, they do not confirm that the compound can enter a cell and engage its target in a physiological context. CETSA bridges this critical gap, providing direct evidence of target engagement in intact cells.[14][18]

Experimental Protocol
  • Cell Treatment:

    • Intact cells are treated with either 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine or a vehicle control.

  • Heating:

    • The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[14]

  • Lysis and Fractionation:

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Detection:

    • The amount of soluble target kinase remaining at each temperature is quantified, typically by Western blotting or other immunoassays.[16][18]

  • Data Analysis:

    • A "melting curve" is generated, plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, binding.[18]

Data Presentation
ConditionApparent Melting Temperature (T m )
Vehicle Control48.2 °C
10 µM Compound54.7 °C
Thermal Shift (ΔT m ) +6.5 °C
Experimental Workflow

CETSA_Workflow cluster_cell_culture Cellular Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_detection Detection & Analysis Treat_Cells Treat Intact Cells with Compound/Vehicle Heat_Samples Heat Cell Suspensions to Various Temperatures Treat_Cells->Heat_Samples Lyse_Cells Lyse Cells Heat_Samples->Lyse_Cells Centrifuge Centrifuge to Separate Soluble/Aggregated Proteins Lyse_Cells->Centrifuge Western_Blot Quantify Soluble Kinase (e.g., Western Blot) Centrifuge->Western_Blot Supernatant Plot_Curve Plot Melting Curve & Determine ΔTm Western_Blot->Plot_Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Affinity Purification-Mass Spectrometry (AP-MS): Unbiased Target Identification

Affinity Purification-Mass Spectrometry (AP-MS) is a high-throughput technique used to identify the binding partners of a specific protein or small molecule from a complex mixture like a cell lysate.[19][20][21]

Causality Behind Experimental Choices

If the primary target of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is unknown or if there is a need to assess its selectivity across the proteome, AP-MS is an invaluable tool. It provides an unbiased view of the compound's interactome under near-physiological conditions.[19][22]

Experimental Protocol
  • Immobilization of the "Bait":

    • An analog of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine is synthesized with a linker and immobilized on beads.

  • Incubation with Lysate:

    • The beads are incubated with a cell lysate, allowing the compound to capture its binding partners ("prey").

  • Washing and Elution:

    • Non-specific binders are washed away, and the specifically bound proteins are eluted.

  • Mass Spectrometry:

    • The eluted proteins are digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

  • Data Analysis:

    • The identified proteins are compared to a control (e.g., beads without the compound) to identify specific interactors.

Data Presentation
Protein IdentifiedPeptide Count (Compound)Peptide Count (Control)Specificity Score
Kinase X 127 2 High
Heat Shock Protein 904538Low
Tubulin Alpha-1A2225None
Experimental Workflow

APMS_Workflow cluster_prep Bait Preparation cluster_capture Affinity Capture cluster_analysis MS Analysis Immobilize_Compound Immobilize Compound on Beads Incubate Incubate Beads with Lysate Immobilize_Compound->Incubate Prepare_Lysate Prepare Cell Lysate Prepare_Lysate->Incubate Wash Wash Away Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Digest Proteins to Peptides Elute->Digest LC_MSMS Analyze by LC-MS/MS Digest->LC_MSMS Identify_Proteins Identify Specific Binding Partners LC_MSMS->Identify_Proteins

Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Conclusion: A Synthesized View of Binding Validation

By employing a suite of orthogonal validation methods, we can build a highly confident profile of the interaction between 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine and its target.

  • SPR provides a detailed kinetic profile, revealing how quickly the compound binds and how long it remains bound.

  • ITC offers a thermodynamic fingerprint, explaining the energetic forces driving the interaction.

  • MST confirms the binding affinity in solution with high sensitivity and minimal sample consumption.

  • CETSA provides crucial evidence of target engagement in a physiologically relevant cellular context.

  • AP-MS can be used to identify the target in an unbiased manner and assess selectivity.

When the data from these disparate techniques converge on a consistent narrative—similar binding affinities and a clear indication of specific, in-cell target engagement—researchers can proceed with confidence in their lead compound. This rigorous, multi-pronged approach is the hallmark of sound scientific practice in modern drug development.

References

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Safety Operating Guide

Personal protective equipment for handling 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine

This document provides essential safety protocols and operational guidance for the handling of 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine. Given the compound's structural motifs—a purine core analogous to endogenous nucleosides and a brominated pyrimidine ring—it must be treated as a potentially hazardous and cytotoxic substance.[1][2] The following procedures are designed to ensure the safety of laboratory personnel and minimize the risk of exposure and environmental contamination.

Hazard Assessment: A Precautionary Approach

Key Potential Hazards:

  • Inhalation: Dust or aerosols can cause respiratory tract irritation.[1][5]

  • Skin Contact: May cause skin irritation upon direct contact.[4] Prolonged exposure to cytotoxic agents can lead to skin necrosis.[1]

  • Eye Contact: Poses a risk of serious eye irritation.[5][6]

  • Ingestion: Expected to be harmful if swallowed.[7]

Core Directive: Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier between the researcher and potential exposure.[8] Standard laboratory coats are insufficient. A multi-layered approach is mandatory for all activities involving this compound.

The following table summarizes the required PPE. Do not begin any work until all items are correctly in place.

PPE Category Item Specifications and Rationale
Hand Protection Double GlovesOuter Glove: Chemotherapy-grade, powder-free nitrile glove extending over the gown cuff. Inner Glove: A second chemotherapy-grade nitrile glove tucked under the gown cuff.[9][10] Rationale: Double-gloving provides robust protection and allows for safe removal of the contaminated outer glove without compromising the inner layer, minimizing cross-contamination.[10] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]
Body Protection Disposable GownA solid-front, low-permeability fabric gown with long sleeves and tight-fitting knit cuffs is required.[1][9][10] Rationale: This prevents permeation of the compound in case of splashes or spills. The solid front and tight cuffs ensure no skin on the arms or torso is exposed.
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory.[11] A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during reconstitution or transfer of liquids.[8][9] Rationale: This combination provides comprehensive protection against splashes that could cause serious eye damage.[12]
Respiratory Protection NIOSH-Approved RespiratorAn N95 or higher-rated respirator is necessary when handling the solid compound outside of a certified exhausted enclosure or when responding to a spill.[1][8] Rationale: This protects against the inhalation of fine powders or aerosols, a primary route of exposure.[1]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in all laboratory areas.[9] Rationale: Protects feet from spills and dropped equipment.
Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area with restricted access, clearly marked with hazard signage.[2][10]

  • Ventilation: All manipulations, including weighing, reconstitution, and aliquoting, must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1][13] This is the primary engineering control to prevent inhalation of aerosols or dust.

  • Work Surface: Line the work surface within the hood with a plastic-backed absorbent pad. This will contain minor spills and simplify cleanup.[1] The pad should be disposed of as hazardous waste after the procedure.

  • Emergency Equipment: Ensure an eyewash station, safety shower, and a dedicated cytotoxic spill kit are readily accessible and unobstructed before beginning work.[7][9]

Step 2: Handling and Reconstitution

  • Weighing: If weighing the solid compound, do so within the confines of the fume hood or BSC. Use a container that can be sealed for transport.

  • Reconstitution: Add solvent slowly and carefully to the solid to avoid aerosolization. Keep the vial or container capped or covered as much as possible during this process.[1]

  • Transport: When moving the compound within the lab, even in solution, transport it in a sealed, shatter-proof secondary container.[14]

Step 3: Post-Handling Decontamination

  • Surface Cleaning: Upon completion of the work, decontaminate all surfaces and equipment. Wipe the work area down three times using a detergent solution, followed by clean water.[1]

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and discarded in the hazardous waste bin while still in the work area.[10] The rest of the PPE should be removed just before exiting the designated area and disposed of according to the waste plan.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to managing emergencies effectively. All personnel must be trained on these procedures.[13]

A spill of this compound must be treated as a serious incident. The following workflow outlines the immediate steps to be taken.

Spill_Response cluster_immediate Immediate Actions cluster_cleanup Cleanup Protocol (Trained Personnel Only) cluster_final Post-Cleanup spill Spill Identified evacuate Evacuate Immediate Area Restrict Access spill->evacuate alert Alert Lab Supervisor & Safety Officer evacuate->alert ppe Don Full Emergency PPE (includes respirator) alert->ppe contain Cover with Absorbent Pads (For liquids) Wet Gauze for Solids ppe->contain cleanup Clean from Outer Edge Inward Place all materials in Chemo Waste Bag contain->cleanup decon Decontaminate Area 3x (Detergent -> Water) cleanup->decon dispose Dispose of all Contaminated Waste via EHS decon->dispose report Complete Incident Report dispose->report

Caption: Workflow for managing a cytotoxic chemical spill.

In the event of direct contact, time is of the essence.

Exposure Type Immediate Action
Skin Contact 1. Immediately remove contaminated gloves or gown.[1] 2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[7][11] 3. Seek immediate medical attention.[1]
Eye Contact 1. Immediately proceed to an eyewash station. 2. Flush the affected eye with water for at least 15 minutes, holding the eyelid open.[1][11] 3. Remove contact lenses if present and easy to do.[6] 4. Seek immediate medical attention.[1]
Inhalation 1. Move the affected person to fresh air immediately.[7] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[7] 3. Seek immediate medical attention.[15]
Ingestion 1. Rinse mouth with water. Do not induce vomiting.[11] 2. Seek immediate medical attention.[7][11]
Disposal Plan: Managing Hazardous Waste

Improper disposal can lead to environmental contamination and endanger others. A strict waste segregation plan is mandatory.

  • Waste Segregation: All items that come into contact with 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine must be considered cytotoxic hazardous waste.[3] This includes:

    • All used PPE (gloves, gowns, masks, etc.).

    • Contaminated consumables (pipette tips, vials, absorbent pads, gauze).

    • Liquid waste containing the compound.

  • Containerization:

    • Solid Waste: Collect in a designated, puncture-proof container clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste".[3][13]

    • Liquid Waste: Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.[9]

    • Sharps: Any contaminated needles or blades must be placed in a designated sharps container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[9] Do not mix this waste with regular trash or other chemical waste streams unless explicitly permitted by EHS.

By adhering to these comprehensive guidelines, researchers can safely handle 9-(5-bromo-4-methoxypyrimidin-2-yl)-9H-purin-6-amine, protecting themselves, their colleagues, and the environment.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). University of Texas Health Science Center at San Antonio Environmental Health & Safety. Retrieved from [Link]

  • Working Safely with Cytotoxic Compounds Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • SOP for use of cytotoxic agents in Research. (n.d.). UNT Health Science Center. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Bromopyrimidine. (2024, February 12). Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Bromopyrimidine. (2025, September 18). Thermo Fisher Scientific. Retrieved from [Link]

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